Technical Documentation Center

1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole
  • CAS: 127865-14-9

Core Science & Biosynthesis

Foundational

1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole Abstract 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is a synthetic heterocyclic compound whose biological me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole

Abstract

1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is a synthetic heterocyclic compound whose biological mechanism of action is not yet fully elucidated. This technical guide synthesizes current knowledge on its core chemical moieties—benzotriazole and morpholine—to propose a putative mechanism of action, grounded in the established pharmacological activities of these structural classes. We hypothesize that 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole functions primarily as an antimicrobial agent, likely through the disruption of microbial cell membranes and/or the inhibition of essential enzymes. The morpholine moiety is proposed to enhance the compound's pharmacokinetic properties, thereby increasing the bioavailability and efficacy of the bioactive benzotriazole component. This guide provides a comprehensive framework for researchers, including detailed experimental protocols designed to systematically investigate and validate this hypothesized mechanism.

Introduction: Unveiling a Molecule of Potential

1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is a molecule synthesized via a Mannich-type reaction, combining the structural features of a benzotriazole ring system with a flexible morpholinoethyl side chain. While its synthesis and basic chemical properties are documented, its application has been predominantly explored in materials science as an effective corrosion inhibitor for copper and its alloys.[1][2][3] The mechanism in this context involves the formation of a protective polymeric film on the metal surface, a result of covalent and coordination bonds between the benzotriazole nitrogen atoms and copper ions.[1][2]

This chelation capability hints at a potential for biological activity, as many essential enzymes rely on metallic cofactors. However, a detailed pharmacological profile and a defined mechanism of action in a biological context are conspicuously absent from current literature. This guide aims to bridge this gap by constructing an evidence-based hypothesis derived from the extensive pharmacology of its constituent parts.

The benzotriazole scaffold is a cornerstone in medicinal chemistry, featured in compounds with a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[4][5][6] Similarly, the morpholine ring is recognized as a "privileged structure," a versatile scaffold frequently incorporated into drug candidates to improve physicochemical properties and enhance target affinity.[7][8][9] By dissecting the roles of these two moieties, we can propose and systematically test a putative mechanism of action for the title compound.

Compound Profile: Physicochemical Properties and Synthesis

A foundational understanding of the molecule's properties is critical for designing meaningful biological assays.

Physicochemical Data

The following data provides insight into the compound's behavior in biological media, such as its solubility and membrane permeability potential.

PropertyValueReference
Molecular Formula C₁₂H₁₆N₄O[10]
Exact Mass 232.1324 g/mol [10]
LogP 0.70140[10]
Hydrogen Bond Acceptors 4[10]
Hydrogen Bond Donors 0[10]
Rotatable Bonds 3[10]

Table 1: Key physicochemical properties of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole.

Synthesis Overview

The compound is typically synthesized through a one-pot Mannich reaction involving 1H-benzotriazole, morpholine, and an aldehyde (acetaldehyde in this case), as described in the chemical literature.[10] This straightforward synthesis makes the compound and its analogues readily accessible for research and development.

A Putative Mechanism of Action: An Evidence-Based Hypothesis

The biological activity of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole can be logically inferred by examining the well-documented roles of its two primary structural components.

The Benzotriazole Moiety: The Bioactive "Warhead"

The benzotriazole ring system is a versatile scaffold known for a wide spectrum of pharmacological activities.[4][11] Numerous studies have demonstrated that benzotriazole derivatives possess potent antibacterial, antifungal, and antiviral properties.[5][12][13] The proposed mechanisms for these effects are multifaceted and include:

  • Disruption of Microbial Cell Membranes: The lipophilic nature of the fused benzene ring combined with the polar triazole system can facilitate insertion into and disruption of the phospholipid bilayer of microbial membranes, leading to leakage of cellular contents and cell death.[5][12]

  • Enzyme Inhibition: The nitrogen atoms in the triazole ring are excellent ligands for metal ions. This allows benzotriazole derivatives to inhibit metalloenzymes that are critical for microbial survival. Furthermore, in-silico studies have shown that benzotriazole derivatives can successfully dock with and potentially inhibit key enzymes like Aspergillus fumigatus N-myristoyl transferase, an enzyme essential for fungal viability.[12]

  • Interference with Nucleic Acid Synthesis: Some derivatives have been shown to interfere with the synthesis of DNA and RNA, thereby halting microbial replication.[12]

The Morpholine Moiety: The Pharmacokinetic Enhancer

The morpholine ring is a staple in modern drug design, valued for its ability to confer advantageous drug-like properties.[7][8] Its inclusion in a molecule can significantly:

  • Improve Physicochemical Properties: The morpholine ring's ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility and overall bioavailability.[8] Its nitrogen atom has a reduced pKa compared to other cyclic amines, which can be beneficial for cellular uptake and binding interactions.[8]

  • Enhance Metabolic Stability: The ring is generally resistant to metabolic degradation, which can increase the half-life of a drug.

  • Increase Potency and Selectivity: The morpholine scaffold can orient other functional groups for optimal interaction with biological targets and is an integral component of the pharmacophore for many enzyme inhibitors, including those targeting PI3K/Akt/mTOR pathways and enzymes implicated in neurodegenerative diseases.[14][15]

The Synergistic Hypothesis

We propose that the mechanism of action for 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole arises from a synergistic interplay between its two core moieties. The benzotriazole ring acts as the primary pharmacophore, or "warhead," responsible for the direct biological effect, most likely antimicrobial activity. The morpholinoethyl side chain acts as a pharmacokinetic and pharmacodynamic modulator, enhancing the compound's solubility, stability, and ability to reach its biological target, thereby increasing its overall potency.

Based on the strong evidence for antimicrobial activity among benzotriazole derivatives, we hypothesize that the primary mechanism of action for this compound is the inhibition of microbial growth. A potential molecular target, informed by computational studies on similar structures, is N-myristoyl transferase (NMT).[12] NMT is an essential enzyme in fungi that catalyzes the attachment of myristate to proteins (N-myristoylation), a process vital for membrane targeting and signal transduction.

G cluster_membrane Fungal Cell Compound 1-(2-Morpholin-4-YL-ethyl) -1H-benzotriazole NMT N-Myristoyl Transferase (NMT) Compound->NMT Inhibition MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Catalyzes MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT Protein Substrate Protein Protein->NMT MembraneTargeting Membrane Targeting & Signal Transduction MyristoylatedProtein->MembraneTargeting CellViability Fungal Cell Viability MembraneTargeting->CellViability

Figure 1: Hypothesized mechanism of action targeting fungal N-myristoyl transferase.

Experimental Protocols for Mechanism of Action Elucidation

To rigorously test our hypothesis, a multi-step experimental approach is required. The following protocols are designed to first confirm the proposed biological activity and then to dissect the specific molecular mechanism.

G Start Start: Hypothesis Formulation Protocol1 Protocol 1: Antimicrobial Susceptibility (MIC Determination) Start->Protocol1 Is it antimicrobial? Protocol2 Protocol 2: Cell Membrane Integrity Assay Protocol1->Protocol2 Yes How does it kill? Protocol3 Protocol 3: In Vitro Enzyme Inhibition Assay Protocol2->Protocol3 Is it enzyme-mediated? DataAnalysis Data Analysis & Interpretation Protocol3->DataAnalysis

Figure 2: Experimental workflow for elucidating the mechanism of action.

Protocol 1: Antimicrobial Susceptibility Testing

Objective: To determine if the compound exhibits antimicrobial activity and to quantify its potency by establishing the Minimum Inhibitory Concentration (MIC).

Causality: This is the foundational experiment. A positive result (low MIC value) validates the primary hypothesis that the compound is bioactive against microbes and justifies further mechanistic studies. The broth microdilution method is chosen as it is a standardized, high-throughput, and quantitative technique.

Methodology:

  • Preparation:

    • Prepare a stock solution of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole in dimethyl sulfoxide (DMSO) at 10 mg/mL.

    • Culture selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger) to mid-log phase in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the microbial cultures to a final concentration of 5 x 10⁵ CFU/mL (bacteria) or 0.5-2.5 x 10³ CFU/mL (fungi).

  • Assay Plate Setup:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

    • Include a positive control (broth + microbes, no compound) and a negative control (broth only). Use a standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole) as a reference compound.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized microbial suspension to each well (except the negative control).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

Protocol 2: Cell Membrane Integrity Assay

Objective: To determine if the compound's antimicrobial action involves disruption of the cell membrane.

Causality: If the compound acts on the membrane, it will cause leakage of intracellular components. Measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, provides a direct measure of membrane damage. This protocol directly tests one of the key hypothesized mechanisms for benzotriazoles.

Methodology:

  • Cell Preparation:

    • Grow a bacterial or fungal culture to mid-log phase and harvest the cells by centrifugation.

    • Wash the pellet with a suitable buffer (e.g., PBS) and resuspend to a known cell density.

  • Treatment:

    • Expose the cell suspension to the compound at concentrations of 1x, 2x, and 4x the predetermined MIC.

    • Include a positive control (cells treated with a known membrane-disrupting agent like Triton X-100 to induce 100% lysis) and a negative control (untreated cells).

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • LDH Measurement:

    • Centrifuge the samples to pellet the cells.

    • Transfer the supernatant to a new 96-well plate.

    • Use a commercially available LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions. The assay involves an enzymatic reaction that produces a colored formazan product, measured colorimetrically.

  • Data Analysis:

    • Calculate the percentage of LDH release relative to the positive control. A significant increase in LDH release in compound-treated samples compared to the negative control indicates membrane damage.

Protocol 3: In Vitro Enzyme Inhibition Assay (N-Myristoyl Transferase)

Objective: To test the hypothesis that the compound directly inhibits a specific, essential microbial enzyme.

Causality: This experiment provides direct evidence of a molecular target. NMT is chosen based on in-silico data for related compounds. A successful inhibition result would strongly support a specific, targeted mechanism of action beyond general membrane disruption.

Methodology:

  • Reagents:

    • Obtain recombinant N-myristoyl transferase (e.g., from C. albicans).

    • Use a synthetic peptide substrate and [³H]-Myristoyl-CoA.

  • Assay Procedure:

    • In a microfuge tube or 96-well plate, combine the reaction buffer, recombinant NMT enzyme, and varying concentrations of the test compound (or DMSO vehicle control).

    • Pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the peptide substrate and [³H]-Myristoyl-CoA.

    • Incubate at 30°C for 30 minutes.

  • Detection and Quantification:

    • Stop the reaction and spot the mixture onto phosphocellulose filter paper.

    • Wash the filters to remove unincorporated [³H]-Myristoyl-CoA.

    • Measure the radioactivity retained on the filters (representing the myristoylated peptide) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

    • Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity).

Conclusion and Future Directions

This guide posits that 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is a promising candidate for an antimicrobial agent. Its putative mechanism of action is hypothesized to be the disruption of microbial cell integrity and/or the inhibition of essential enzymes, with its morpholine moiety serving to enhance its drug-like properties. The provided experimental workflow offers a clear and logical path to validating this hypothesis, moving from broad activity screening to specific molecular target identification.

Successful validation of this mechanism would pave the way for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive toxicity profiling, and eventual in vivo efficacy studies in relevant infection models.

References

  • 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole. LookChem.[Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology.[Link]

  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. National Center for Biotechnology Information (PMC).[Link]

  • Morpholine Antimicrobial Activity. ResearchGate.[Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. National Center for Biotechnology Information (PubMed).[Link]

  • Benzotriazole: An overview on its versatile biological behavior. National Center for Biotechnology Information (PMC).[Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.[Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press.[Link]

  • Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. National Center for Biotechnology Information (PMC).[Link]

  • Synthesis method of benzotriazole.
  • Benzotriazole Derivatives And Its Pharmacological Activity. ResearchGate.[Link]

  • Benzotriazole as a Corrosion Inhibitor for Immersed Copper. Corrosion.[Link]

  • Synthesis of 1-hydroxy-1H-benzotriazole 2-(2-tritylamino-4-thiazolyl)-2-(2-azidoethoxyimino)-acetate. PrepChem.com.[Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate.[Link]

  • Review on synthetic study of benzotriazole. GSC Online Press.[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.[Link]

  • Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives. Research Journal of Pharmacy and Technology.[Link]

  • Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. ResearchGate.[Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[Link]

  • Effect of benzotriazole on corrosion inhibition of copper under flow conditions. CSIR-CECRI.[Link]

  • The synthesis of 1,2,4-benzotriazines. ResearchGate.[Link]

Sources

Exploratory

potential biological activity of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole

An In-Depth Technical Guide to the Potential Biological Activity of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole Abstract This technical guide provides a comprehensive exploration of the potential biological activities of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole. By dissecting the molecule into its core components—the benzotriazole and morpholine moieties—we establish a scientifically grounded rationale for investigating its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a predictive roadmap for the systematic evaluation of this compound. We delve into hypothesized anticancer, antimicrobial, and anti-inflammatory activities, underpinned by the extensive pharmacological profiles of related derivatives. Detailed, field-proven experimental protocols for in-vitro and in-vivo validation are provided, complete with data presentation frameworks and workflow visualizations. Our approach emphasizes scientific integrity, causality in experimental design, and authoritative grounding to empower researchers in their quest for novel therapeutic agents.

Introduction: Unveiling a Molecule of Interest

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. In this context, 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole emerges as a compound of significant interest. Its chemical architecture, a conjugate of a benzotriazole and a morpholine ring, suggests a rich pharmacological potential. Benzotriazole and its derivatives are a well-established class of heterocyclic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1] Similarly, the morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, and often contributing directly to their biological activity.[2][3]

The strategic combination of these two pharmacophores in 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole provides a strong impetus for a thorough investigation of its biological profile. This guide will, therefore, serve as a comprehensive manual for elucidating the therapeutic potential of this molecule, from initial hypotheses to detailed experimental validation.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for its development as a potential therapeutic agent. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The known properties of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole are summarized below.

PropertyValueReference
Molecular FormulaC₁₂H₁₆N₄O[4]
Exact Mass232.13241115 g/mol [4]
Boiling Point410.4°C at 760 mmHg[4]
Density1.3 g/cm³[4]
LogP0.70140[4]
Hydrogen Bond Acceptor Count4[4]
Hydrogen Bond Donor Count0[4]
Rotatable Bond Count3[4]

Hypothesized Biological Activities & Mechanistic Rationale

The structural composition of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole allows us to formulate several hypotheses regarding its potential biological activities.

Anticancer Potential

The benzotriazole nucleus is a constituent of numerous compounds with demonstrated anticancer activity.[5][6] Some benzotriazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[6] The morpholine moiety is also present in several approved anticancer drugs, where it often enhances target binding and improves pharmacokinetic properties.[2]

Mechanistic Hypothesis: We hypothesize that 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole may exert antiproliferative effects on cancer cells through one or more of the following mechanisms:

  • Inhibition of Tubulin Polymerization: The benzotriazole moiety could interact with the colchicine binding site on tubulin, disrupting microtubule dynamics.

  • Enzyme Inhibition: The molecule could act as an inhibitor of kinases or other enzymes crucial for cancer cell survival and proliferation.

  • Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic pathways.

Antimicrobial Activity

Benzotriazole derivatives have a long history of investigation as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][7] The proposed mechanisms often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Mechanistic Hypothesis: 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is predicted to possess antimicrobial properties. Its mode of action could involve:

  • Disruption of Microbial Cell Integrity: The lipophilic nature of the molecule may facilitate its insertion into microbial cell membranes, leading to increased permeability and cell death.

  • Inhibition of Fungal Ergosterol Biosynthesis: Similar to azole antifungals, the benzotriazole core might inhibit enzymes like cytochrome P450 14α-demethylase, which is essential for ergosterol synthesis in fungi.[7]

Anti-inflammatory Effects

Both benzotriazole and morpholine derivatives have been reported to possess anti-inflammatory properties.[1][8] This activity is often attributed to the inhibition of pro-inflammatory enzymes or the suppression of inflammatory cytokine production.

Mechanistic Hypothesis: We propose that 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole may exhibit anti-inflammatory activity by:

  • Inhibition of Cyclooxygenase (COX) Enzymes: The compound might inhibit COX-1 and/or COX-2, key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.

  • Suppression of Pro-inflammatory Cytokine Production: The molecule could interfere with signaling pathways that lead to the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.[9]

Experimental Validation: A Step-by-Step Guide

To systematically evaluate the hypothesized biological activities, a tiered approach of in-vitro and in-vivo assays is recommended.

In-Vitro Anticancer Screening

The initial assessment of anticancer potential should be conducted using a panel of human cancer cell lines.[10][11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Causality and Self-Validation: A dose-dependent decrease in cell viability would provide initial evidence of cytotoxic or cytostatic activity. The inclusion of a well-characterized positive control ensures the assay is performing as expected.

Caption: Workflow for in-vitro cytotoxicity screening.

To understand if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed.

Protocol:

  • Cell Treatment: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Causality and Self-Validation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) compared to the control would suggest interference with cell cycle progression at that checkpoint.

In-Vivo Anticancer Efficacy: Xenograft Models

Promising results from in-vitro studies warrant further investigation in in-vivo models.[13][14] Human tumor xenograft models in immunocompromised mice are a standard for preclinical evaluation.[15]

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole to the treatment group via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Monitor tumor volume and body weight of the mice regularly.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data for statistically significant differences in tumor growth between the treated and control groups.

Causality and Self-Validation: A significant reduction in tumor growth in the treated group compared to the control group, without significant toxicity (as indicated by body weight), would demonstrate in-vivo antitumor efficacy.

xenograft_model start Implant Human Cancer Cells tumor_growth Allow Tumor Growth start->tumor_growth randomize Randomize Mice tumor_growth->randomize treatment Administer Compound (Treatment Group) randomize->treatment vehicle Administer Vehicle (Control Group) randomize->vehicle monitor Monitor Tumor Volume & Body Weight treatment->monitor vehicle->monitor endpoint Endpoint: Excise & Weigh Tumors monitor->endpoint analysis Statistical Analysis endpoint->analysis

Caption: Xenograft model workflow for in-vivo efficacy.

In-Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions for the test organism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality and Self-Validation: The clear endpoint of visible growth inhibition provides a quantitative measure of antimicrobial activity. The inclusion of control wells validates the experimental conditions.

In-Vitro Anti-inflammatory Assay

The ability of the compound to inhibit the production of the pro-inflammatory cytokine TNF-α can be assessed using lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS to induce TNF-α production.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production at each compound concentration and determine the IC₅₀ value.

Causality and Self-Validation: A dose-dependent reduction in TNF-α levels in the presence of the compound would indicate anti-inflammatory activity.

Concluding Remarks and Future Directions

This guide has outlined a comprehensive, hypothesis-driven approach to characterizing the potential biological activities of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole. The convergence of the well-documented pharmacological profiles of its benzotriazole and morpholine components provides a strong rationale for its investigation as a potential anticancer, antimicrobial, and anti-inflammatory agent. The detailed experimental protocols provided herein offer a clear and scientifically rigorous path for researchers to validate these hypotheses.

Successful demonstration of activity in the proposed assays would pave the way for more advanced preclinical studies, including mechanism of action elucidation, pharmacokinetic profiling, and toxicology assessments. The journey from a molecule of interest to a potential therapeutic agent is long and challenging, but a systematic and well-informed approach, as detailed in this guide, is paramount to success.

References

  • 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole - LookChem. (n.d.).
  • Khabnadideh, S., Rezaei, Z., Pakshir, K., et al. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Research in Pharmaceutical Sciences, 7(2), 65–72. Available from: [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6.
  • Anjana, V. S., & Kumar, P. M. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 365-376.
  • Sener, Z., & Yilmaz, V. T. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2083. Available from: [Link]

  • Bretner, M., Baier, A., Kopańska, K., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 659–665. Available from: [Link]

  • Matralis, A. N., Afantitis, A., & Melagraki, G. (2017). Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. Current Medicinal Chemistry, 24(12), 1215-1232. Available from: [Link]_

  • Nath, L. R., & S, S. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Journal of pharmacological and toxicological methods, 106, 106913. Available from: [Link]

  • Kshatriya, M. R., & Gajjar, J. A. (2025). Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. ResearchGate. Available from: [Link]

  • morpholine antimicrobial activity. (2016). ResearchGate. Available from: [Link]

  • Xenograft tumor model. (n.d.). SMC Laboratories Inc. Retrieved January 24, 2026, from [Link]

  • Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). (2025). ResearchGate. Available from: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Pharmacology, 11, 571. Available from: [Link]

  • Bawa, S., Kumar, S., Drabu, S., & Kumar, R. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(4), 1447–1483. Available from: [Link]

  • Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41-105. Available from: [Link]

  • Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. (2023). Molecules, 28(19), 6891. Available from: [Link]

  • Al-Masoudi, N. A., Al-Salihi, N. A., & Al-Amiery, A. A. (2022). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules (Basel, Switzerland), 27(21), 7247. Available from: [Link]

  • Lee, D. Y., Lee, J. H., & Lee, J. J. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of cancer prevention, 20(1), 1–7. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives. (2012). Research Journal of Pharmacy and Technology, 5(4), 527-530. Available from: [Link]

  • Avhad D, Asnani A, Mohurle S, Kumar P, Bais A and Tale R. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 12(2), 122-132. Available from: [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). European Journal of Medicinal Chemistry, 282, 117006. Available from: [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Journal of experimental therapeutics & oncology, 3(1), 27–35. Available from: [Link]

  • Patel, J. S., Garg, C. S., & Sen, D. J. (2012). Synthesis of Novel N-Substituted 2-(1HBenzotriazol-1-yl)-Acetohydrazide Derivatives asAntimicrobial agents. International Journal of Drug Development and Research, 4(2), 322-329. Available from: [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. Available from: [Link]

  • Synthesis and antibacterial of some new 1, 2, 3 benzotriazoles derivatives containing pyrazolidinedione moieties. (2019). ResearchGate. Available from: [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). ScienceRise: Pharmaceutical Science, (2(48)), 32-41. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Available from: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 24, 2026, from [Link]

  • Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. (2023). Anti-Cancer Agents in Medicinal Chemistry, 23(1), 102-116. Available from: [Link]

  • Assessment of in vivo antitumor effects in a mouse xenograft model... (2025). ResearchGate. Available from: [Link]

  • Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Archives of Applied Science Research, 2(1), 80-85. Available from: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences, 6(S2), 856-868. Available from: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17731-17740. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. Available from: [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (2017). European journal of medicinal chemistry, 137, 490–514. Available from: [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules, 23(12), 3348. Available from: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2021). Molecules, 26(11), 3291. Available from: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic chemistry, 96, 103578. Available from: [Link]

Sources

Exploratory

CAS number 2996-92-1 chemical structure and properties

An In-Depth Technical Guide to Trimethoxyphenylsilane (CAS 2996-92-1) For Researchers, Scientists, and Drug Development Professionals Compound Identification and Chemical Structure Trimethoxyphenylsilane, identified by C...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Trimethoxyphenylsilane (CAS 2996-92-1)

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Chemical Structure

Trimethoxyphenylsilane, identified by CAS number 2996-92-1, is an organosilicon compound with the chemical formula C₉H₁₄O₃Si.[1] It is also commonly referred to as Phenyltrimethoxysilane.[2] The molecular structure consists of a central silicon atom bonded to a phenyl group and three methoxy groups.[3][4] This unique arrangement of a hydrophobic phenyl group and hydrolyzable methoxy groups is central to its utility in a wide range of applications.

The structure of Trimethoxyphenylsilane can be represented by the following diagram:

Caption: Chemical structure of Trimethoxyphenylsilane.

Physicochemical Properties

Trimethoxyphenylsilane is a colorless to pale yellow liquid with a mild odor.[3][4] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₄O₃Si[1][5]
Molecular Weight 198.29 - 198.3 g/mol [1][5]
Appearance Colorless to pale yellow liquid[3][4][5]
Density 1.062 g/cm³ at 25 °C[1][5][6]
Boiling Point 233 °C[5][6]
Melting Point -25 °C[1][5][6]
Flash Point 29 °C to 99 °F[1][5]
Refractive Index n20/D 1.468[6]
Solubility Soluble in organic solvents, reacts with water[3][4]
Vapor Pressure 27 hPa at 108 °C[1]

Reactivity and Mechanism of Action

The primary mode of action for Trimethoxyphenylsilane stems from the reactivity of its methoxy groups. These groups are susceptible to hydrolysis in the presence of water, a reaction that is often catalyzed by acids or bases. This hydrolysis results in the formation of silanol groups (-Si-OH) and the release of methanol.[3][7] The newly formed silanol groups are highly reactive and can condense with each other to form stable siloxane bonds (-Si-O-Si-), leading to the formation of a polymeric network.[3]

This hydrolysis and condensation mechanism is fundamental to its application as a crosslinking agent and a coupling agent. The silanol groups can also react with hydroxyl groups on the surface of inorganic materials, forming a covalent bond that effectively "couples" the organic and inorganic phases.[3]

Hydrolysis_Condensation cluster_0 Hydrolysis cluster_1 Condensation Trimethoxyphenylsilane Trimethoxyphenylsilane Phenylsilanetriol Phenylsilanetriol Trimethoxyphenylsilane->Phenylsilanetriol + 3H₂O Methanol Methanol Phenylsilanetriol->Methanol + 3CH₃OH Siloxane Network Siloxane Network Phenylsilanetriol->Siloxane Network - H₂O Crosslinked Polymer Crosslinked Polymer Siloxane Network->Crosslinked Polymer Polymerization

Caption: Hydrolysis and condensation of Trimethoxyphenylsilane.

Applications in Research and Development

The unique properties of Trimethoxyphenylsilane make it a versatile tool in several advanced applications:

  • Crosslinking Agent for Silicone Resins: It is primarily used as a crosslinking agent in the production of silicone resins. The introduction of the phenyl group enhances the thermal stability, mechanical properties, and adhesion of the resulting polymer.[6][8]

  • Surface Modification and Coupling Agent: Trimethoxyphenylsilane is employed to render inorganic surfaces hydrophobic.[5][8] It acts as a coupling agent to improve the adhesion between organic polymers and inorganic substrates in coatings, sealants, and composite materials.[3]

  • Intermediate in Organic Synthesis: It serves as a precursor for the synthesis of other functionalized silanes and siloxanes.[5]

  • Materials Science and Nanoelectronics: This compound is utilized in nanoelectronics and materials science research.[6][9] For instance, it has been used in the preparation of polytrimethoxyphenylsilane (PTMS) which aids in the removal of graphene after chemical vapor deposition (CVD).[6] It is also a component in the synthesis of molecularly imprinted sol-gels for localized surface plasmon resonance (LSPR) fabrication.[6]

  • Additive in Coatings: The polymer derived from phenyltrimethoxysilane contains a rigid, hydrophobic benzene ring and a water-permeable, breathable silica chain, making it a valuable additive in the coating industry for improving weather resistance.[6]

Experimental Protocol: Surface Hydrophobization

The following is a generalized protocol for the hydrophobic surface treatment of a hydroxylated substrate (e.g., glass or silica) using Trimethoxyphenylsilane.

Materials:

  • Substrate with hydroxylated surface

  • Trimethoxyphenylsilane (CAS 2996-92-1)

  • Anhydrous toluene

  • Deionized water

  • Nitrogen or argon gas

  • Glassware (cleaned and oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate with deionized water and a suitable solvent (e.g., acetone, ethanol) to remove any organic contaminants. Dry the substrate in an oven at 120 °C for at least 2 hours to ensure a dry, hydroxylated surface.

  • Solution Preparation: In a clean, dry flask under an inert atmosphere (nitrogen or argon), prepare a 1-5% (v/v) solution of Trimethoxyphenylsilane in anhydrous toluene.

  • Surface Treatment: Immerse the prepared substrate in the Trimethoxyphenylsilane solution. Allow the reaction to proceed at room temperature for 2-24 hours with gentle stirring. The reaction time can be optimized depending on the desired surface coverage.

  • Washing: After the treatment period, remove the substrate from the solution and wash it thoroughly with fresh anhydrous toluene to remove any unreacted silane.

  • Curing: Cure the treated substrate in an oven at 100-120 °C for 1-2 hours. This step promotes the condensation of the silanol groups and the formation of a stable siloxane layer on the surface.

  • Final Rinse and Dry: Perform a final rinse with toluene and then dry the substrate under a stream of inert gas or in a vacuum oven.

Causality: The anhydrous conditions are crucial to prevent premature hydrolysis and self-condensation of the silane in solution. The final curing step is essential for forming a durable and stable hydrophobic coating.

Surface_Hydrophobization_Workflow A Substrate Cleaning & Drying C Immerse Substrate (Room Temperature) A->C B Prepare Silane Solution (in anhydrous solvent) B->C D Wash with Solvent C->D E Cure in Oven (100-120 °C) D->E F Final Rinse & Dry E->F G Hydrophobic Surface F->G

Caption: Workflow for surface hydrophobization using Trimethoxyphenylsilane.

Safety and Handling

Trimethoxyphenylsilane is a flammable liquid and vapor and is harmful if swallowed.[1] It can cause serious eye irritation and may cause skin irritation.[7] Prolonged or repeated exposure may cause organ damage.[1] Upon contact with moisture, it can hydrolyze to form methanol, which has its own associated health risks.[7]

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[7]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] It is moisture-sensitive and should be stored under an inert atmosphere.[4][6]

Conclusion

Trimethoxyphenylsilane (CAS 2996-92-1) is a valuable and versatile organosilicon compound with significant applications in materials science, organic synthesis, and surface chemistry. Its utility is derived from the unique combination of a stable phenyl group and reactive methoxy groups, which allow for the formation of thermally stable, hydrophobic, and well-adhered coatings and polymers. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and industrial settings.

References

  • PubChem. (n.d.). Trimethoxyphenylsilane. Retrieved from [Link]

  • Gelest, Inc. (2015). PHENYLTRIMETHOXYSILANE Safety Data Sheet. Retrieved from [Link]

  • Materials Advances (RSC Publishing). (2024). 3D printed bioactive calcium silicate ceramics as antibacterial scaffolds for hard tissue engineering. Retrieved from [Link]

  • Silfluo. (n.d.). LS-M11 Phenyltrimethoxysilane CAS NO. 2996-92-1. Retrieved from [Link]

  • ECHA. (n.d.). Trichloro(phenyl)silane - Registration Dossier. Retrieved from [Link]

  • Silsource. (n.d.). PHENYLTRIMETHOXYSILANE. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole: An Application Note and Laboratory Protocol

Abstract: This document provides a comprehensive guide for the synthesis of 1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocol details a robust and reproducible method for the N-alkylation of 1H-benzotriazole with 4-(2-chloroethyl)morpholine hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, safety protocols, and characterization data.

Introduction

Benzotriazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications, including their use as corrosion inhibitors, UV stabilizers, and as versatile synthetic intermediates in the development of pharmaceuticals. The introduction of a morpholinoethyl side chain to the benzotriazole scaffold can impart desirable physicochemical properties, such as improved solubility and bioavailability, making 1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole a molecule of interest for further functionalization and biological screening.

This application note describes a straightforward and efficient synthesis of the title compound via a nucleophilic substitution reaction. The protocol has been designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Reaction Principle and Mechanism

The synthesis of 1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole is achieved through the N-alkylation of 1H-benzotriazole. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Scheme:

In this reaction, the benzotriazole anion, generated in situ by a base, acts as a nucleophile, attacking the electrophilic carbon of the 2-chloroethyl group of 4-(2-chloroethyl)morpholine. This results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond.

A key consideration in the N-alkylation of benzotriazole is the potential for the formation of two regioisomers: the N1- and N2-alkylated products. The ratio of these isomers can be influenced by factors such as the solvent, the nature of the base, the alkylating agent, and the reaction temperature. For many applications, the separation of these isomers is a critical step in the purification process.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
1H-Benzotriazole95-14-7C₆H₅N₃119.12≥99% purity
4-(2-Chloroethyl)morpholine hydrochloride3647-69-6C₆H₁₂ClNO·HCl186.08≥98% purity
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Finely powdered, dried before use
Anhydrous N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Sure/Seal™ or freshly distilled and stored over molecular sieves
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Reagent grade
Hexanes110-54-3C₆H₁₄86.18Reagent grade, for chromatography
Deionized Water (H₂O)7732-18-5H₂O18.02
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04For drying organic layers
Equipment
  • Round-bottom flask (100 mL or 250 mL) equipped with a reflux condenser and a magnetic stir bar.

  • Heating mantle with a temperature controller.

  • Magnetic stirrer.

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, Erlenmeyer flasks).

  • Rotary evaporator.

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • UV lamp for TLC visualization.

  • Glass funnel and filter paper.

  • Column chromatography setup (optional, for purification of isomers).

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add 1H-benzotriazole (5.96 g, 50 mmol), 4-(2-chloroethyl)morpholine hydrochloride (9.30 g, 50 mmol), and anhydrous potassium carbonate (20.73 g, 150 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat the reaction to 80-90 °C. Maintain this temperature and continue stirring for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Quenching: Pour the reaction mixture into 500 mL of cold deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with deionized water (3 x 100 mL) to remove any remaining DMF and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is a mixture of the N1 and N2 isomers. These can be separated by column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher). The N2 isomer is typically less polar and will elute first, followed by the N1 isomer. The fractions can be monitored by TLC.

  • Isolation: Combine the fractions containing the pure N1 isomer and concentrate under reduced pressure to yield 1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole as a solid.

Alternatively, for some applications, the mixture of isomers may be used directly. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be employed for purification, which may selectively crystallize one of the isomers.

Characterization

The structure and purity of the synthesized 1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole should be confirmed by various analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the benzotriazole ring, as well as the aliphatic protons of the morpholinoethyl side chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Safety and Handling Precautions

It is imperative to handle all chemicals with care and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood.

  • 1H-Benzotriazole: Harmful if swallowed and causes serious eye irritation. Avoid inhalation of dust and contact with skin and eyes[1][2].

  • 4-(2-Chloroethyl)morpholine hydrochloride: Toxic if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. Avoid breathing dust/fume/gas/mist/vapors/spray[3][4].

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin or if inhaled. It is a suspected carcinogen and may damage the unborn child. Handle with extreme care in a fume hood.

  • Potassium Carbonate: Causes serious eye irritation. Avoid breathing dust.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Workflow and Mechanism Diagrams

Experimental Workflow

experimental_workflow reactants Combine: - 1H-Benzotriazole - 4-(2-Chloroethyl)morpholine HCl - K₂CO₃ solvent Add Anhydrous DMF reactants->solvent stir_rt Stir at Room Temperature (30 min) heat Heat to 80-90 °C (12-24 h) stir_rt->heat cool Cool to Room Temperature quench Pour into Cold Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica Gel, EtOAc/Hexanes) concentrate->chromatography

Caption: Experimental workflow for the synthesis of 1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole.

Reaction Mechanism

sn2_mechanism benzotriazole 1H-Benzotriazole benzotriazole_anion Benzotriazolide Anion (Nucleophile) benzotriazole->benzotriazole_anion + Base base K₂CO₃ alkyl_halide 4-(2-Chloroethyl)morpholine transition_state [Transition State]‡ alkyl_halide->transition_state benzotriazole_anion->transition_state product 1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole transition_state->product leaving_group Cl⁻ transition_state->leaving_group - Leaving Group

Caption: Simplified SN2 mechanism for the N-alkylation of benzotriazole.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory synthesis of 1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole. By following the outlined procedures and adhering to the safety precautions, researchers can successfully prepare this compound for further investigation in various scientific disciplines. The provided information on the reaction mechanism and potential for isomer formation offers valuable insights for optimizing the synthesis and purification processes.

References

  • Bacho, M., Ocayo, F., Trujillo, A., Santos, J. C., Artigas, V., Fuentealba, M., & Escobar, C. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society, 69(2), 6110-6114. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 1,2,3-Benzotriazole. [Link]

  • Levy, J. (1966). Preparation of benzotriazole. U.S.
  • Lin, H., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Request PDF. [Link]

  • Kopańska, K., et al. (2004). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Request PDF. [Link]

  • Ida, S. (1958). Preparation of benzotriazoles. U.S.
  • Anjana, V. S., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]

  • Begunov, R. S., Savina, L. I., & Khlopotinin, A. I. (n.d.). AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION. [Link]

  • European Patent Office. (n.d.). Process for the preparation of benzotriazole derivatives. EP 0794179 A1. [Link]

  • Fokin, V. V., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4822. [Link]

  • Google Patents. (n.d.).
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link]

  • ResearchGate. (2025). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Request PDF. [Link]

  • Sun, J., et al. (2018). Rhodium-Catalyzed Regioselective N2-Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. PubMed. [Link]

  • Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 365-376. [Link]

  • G. G. G. (2018). Benzotriazole: An overview on its versatile biological behavior. PMC. [Link]

  • ResearchGate. (2007). Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5122. [Link]

Sources

Application

The Versatile Role of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Unique Heterocycle In the vast landscape of organic synthesis, the benzotriazole moiety stands as a privileged scaffold. Its unique electronic properties and ability to act as a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Heterocycle

In the vast landscape of organic synthesis, the benzotriazole moiety stands as a privileged scaffold. Its unique electronic properties and ability to act as a versatile leaving group or a stable coordinating ligand have cemented its importance in the synthetic chemist's toolbox[1][2]. This guide delves into the specific applications of a promising derivative, 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole . The incorporation of a morpholinoethyl group at the N1 position of the benzotriazole ring system introduces a tertiary amine functionality, significantly altering the molecule's polarity, basicity, and potential for coordination chemistry. These modifications open new avenues for its use as a sophisticated ligand in catalysis, a building block in the synthesis of complex nitrogen-containing heterocycles, and as a valuable synthon in medicinal chemistry[3][4].

This document provides a comprehensive overview of the synthesis and potential applications of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole, offering detailed protocols and mechanistic insights to guide researchers in leveraging its synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is presented in the table below. These properties are crucial for selecting appropriate reaction conditions and purification methods.

PropertyValueReference
Molecular Formula C₁₂H₁₆N₄O[5]
Molecular Weight 232.28 g/mol [5]
Boiling Point 410.4°C at 760 mmHg[5]
Flash Point 57°C[5]
Density 1.3 g/cm³[5]
LogP 0.70140[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 3[5]

Synthesis of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole: A Detailed Protocol

The synthesis of N-substituted benzotriazoles is typically achieved through the alkylation of the parent benzotriazole. The following protocol details a reliable method for the preparation of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions benzotriazole 1H-Benzotriazole reaction_arrow + alkyl_halide 4-(2-Chloroethyl)morpholine (or corresponding bromide) base K₂CO₃ or NaH solvent DMF or Acetonitrile product 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole reaction_arrow->product Heat

Caption: Synthetic route for 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole.

Experimental Protocol

Materials:

  • 1H-Benzotriazole

  • 4-(2-Chloroethyl)morpholine hydrochloride (or the free base)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 1H-benzotriazole (1.0 eq).

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Add anhydrous DMF to dissolve the reactants (concentration typically 0.5-1.0 M).

  • If using the hydrochloride salt of the amine, it is advisable to use an additional equivalent of base to neutralize the HCl.

  • To the stirring suspension, add 4-(2-chloroethyl)morpholine (1.1-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for the N-alkylation of benzotriazole. Stronger bases like sodium hydride (NaH) can also be used for less reactive alkylating agents.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Acetonitrile is another suitable solvent.

  • Temperature: Heating is generally required to drive the reaction to completion in a reasonable timeframe.

  • Workup: The aqueous workup is necessary to remove the inorganic salts and DMF.

Application in Organic Synthesis: A Ligand in Copper-Catalyzed Cross-Coupling Reactions

The presence of multiple nitrogen atoms in 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole makes it an excellent candidate as a ligand in transition metal catalysis. The benzotriazole moiety can coordinate to the metal center, while the morpholine nitrogen can act as a hemilabile ligand, potentially stabilizing catalytic intermediates and enhancing reactivity. Benzotriazole itself has been successfully employed as a ligand in copper-catalyzed reactions, such as the Glaser coupling of terminal alkynes[6][7]. The morpholinoethyl substituent in the title compound can further modulate the steric and electronic properties of the ligand, offering opportunities for fine-tuning catalytic activity.

Illustrative Workflow: Copper-Catalyzed Glaser Coupling

G Start Terminal Alkyne (2 eq) Reaction Reaction at Room Temperature or gentle heating Start->Reaction Catalyst Cu(I) salt (e.g., CuI) 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole (ligand) Catalyst->Reaction Base Base (e.g., K₂CO₃ or Et₃N) Base->Reaction Solvent Solvent (e.g., DMF or CH₃CN) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Symmetrical 1,3-Diyne Purification->Product

Caption: Workflow for a potential application in Cu-catalyzed Glaser coupling.

Representative Protocol: Glaser Coupling of Phenylacetylene

This protocol is adapted from established procedures for benzotriazole-ligated copper catalysis and is presented as a likely application for 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole[6][7].

Materials:

  • Phenylacetylene

  • Copper(I) iodide (CuI)

  • 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ammonium chloride solution, saturated

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vial, add CuI (2-5 mol%), 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole (5-10 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add acetonitrile, followed by phenylacetylene (1.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes/ethyl acetate) to yield 1,4-diphenylbuta-1,3-diyne.

Mechanistic Rationale:

The 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole ligand is proposed to coordinate to the Cu(I) center, forming a catalytically active complex. This complex facilitates the deprotonation of the terminal alkyne by the base to form a copper acetylide intermediate. Oxidative coupling of two copper acetylide species, followed by reductive elimination, yields the 1,3-diyne product and regenerates the active Cu(I) catalyst. The morpholine moiety may play a role in stabilizing the copper center and preventing catalyst deactivation.

Further Potential Applications in Organic Synthesis

The unique structure of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole suggests its utility in a range of other synthetic transformations:

  • Palladium-Catalyzed Cross-Coupling: The bidentate N,N-coordination motif makes it a potential ligand for palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. The morpholine nitrogen can influence the electron density at the metal center and the steric environment around it.

  • "Click" Chemistry: While the benzotriazole itself is a product of a [3+2] cycloaddition, N-alkenyl or N-alkynyl derivatives of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole could serve as substrates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, leading to the formation of more complex triazole-containing molecules with potential biological activity[2][8].

  • Synthesis of Bioactive Molecules: The benzotriazole nucleus is a common feature in many pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial and anticancer properties[1][3][4]. The morpholine moiety is also a well-known pharmacophore. Therefore, 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole can be a valuable starting material or intermediate in drug discovery programs.

Conclusion

1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is a readily accessible and versatile building block with significant untapped potential in organic synthesis. Its unique combination of a benzotriazole ring and a morpholinoethyl side chain makes it a promising ligand for transition metal catalysis and a valuable precursor for the synthesis of complex heterocyclic systems and medicinally relevant compounds. The protocols and insights provided in this guide are intended to empower researchers to explore and exploit the full synthetic utility of this intriguing molecule.

References

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]

  • Katritzky, A. R., et al. (2012). Benzotriazole: An overview on its versatile biological behavior. Molecules, 17(8), 9695-9737. [Link]

  • LookChem. (n.d.). 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole. Retrieved January 25, 2026, from [Link]

  • Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 10(12), 2409–2412. [Link]

  • Reddy, V. P., et al. (2019). Benzotriazole as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. ACS Omega, 4(1), 2093-2100. [Link]

  • Ziarani, G. M., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(i), 41-105. [Link]

  • Royal Society of Chemistry. (2022). Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions. Chemical Communications, 58(8), 1033-1048. [Link]

  • Copper Development Association. (n.d.). Benzotriazole - An effective corrosion inhibitor for copper alloys. Retrieved January 25, 2026, from [Link]

  • Monbaliu, J.-C. M. (Ed.). (2016). The Chemistry of Benzotriazole Derivatives. Springer. [Link]

  • Patel, J. S., et al. (2012). Benzotriazole in Medicinal Chemistry. ResearchGate. [Link]

  • Kumar, A., & Sharma, S. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(4), 143-153. [Link]

  • Jetir. (2019). Review on Benzotriazole As Anti-corrosive Agents. JETIR, 6(6). [Link]

  • Avhad, D., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 12(3), 133-140. [Link]

  • Reddy, V. P., et al. (2019). Benzotriazole as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. ACS Omega, 4(1), 2093-2100. [Link]

  • Patel, J. S., et al. (2012). Synthesis of Novel N-Substituted 2-(1H-Benzotriazol-1-yl)-Acetohydrazide Derivatives as Antimicrobial agents. International Journal of Drug Development & Research, 4(2), 322-329. [Link]

  • Reddit. (2023). Benzotriazole -- some tips regarding this corrosion inhibitor. Retrieved January 25, 2026, from [Link]

  • Desai, P. S., & Parekh, D. V. (2023). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion in Pharmacology, 3(3), 318-328. [Link]

  • Kumar, A., et al. (2013). Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. Asian Journal of Research in Chemistry, 6(1), 71-75. [Link]

  • Wincom Inc. LLC. (n.d.). Benzotriazole Copper Corrosion Inhibitor: Wintrol B. Retrieved January 25, 2026, from [Link]

  • Dandge, A. V. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. International Journal in Pharmaceutical Sciences, 1(12), 948-957. [Link]

  • Sanna, G., et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 26(23), 7247. [Link]

  • Growing Science. (2023). Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. Retrieved January 25, 2026, from [Link]

  • Carta, A., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14, 9-15. [Link]

Sources

Method

Application Notes and Protocols: A Step-by-Step Guide to the Functionalization of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole

Abstract This document provides a comprehensive, step-by-step guide for the chemical functionalization of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole. This versatile scaffold is of significant interest to researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the chemical functionalization of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole. This versatile scaffold is of significant interest to researchers in medicinal chemistry and materials science due to the combined properties of the benzotriazole and morpholine moieties. This guide moves beyond a simple listing of procedures to explain the underlying chemical principles, enabling researchers to adapt and innovate upon these protocols. We will explore functionalization at three key regions of the molecule: the benzotriazole aromatic ring, the morpholine nitrogen, and through advanced denitrogenative strategies. Each section includes detailed, field-proven protocols, causality behind experimental choices, and visual workflows to ensure clarity and reproducibility.

Introduction: The Strategic Value of the Scaffold

1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is a molecule that marries two privileged heterocyclic systems. The benzotriazole core is a bicyclic aromatic system known for its utility as a synthetic auxiliary, a corrosion inhibitor, and its presence in a wide array of biologically active compounds, including antiviral and anticancer agents.[1][2] Its aromatic nature allows for functionalization via electrophilic substitution and modern cross-coupling methodologies.

The morpholine ring is a common feature in drug discovery, often incorporated to enhance the pharmacokinetic properties of a molecule.[3] Its inclusion can improve aqueous solubility, metabolic stability, and bioavailability, making it a valuable component for tuning the drug-like properties of a lead compound. The ethyl linker provides flexibility and connects these two key functional areas.

The strategic functionalization of this scaffold allows for the systematic exploration of chemical space around a promising core, a crucial activity in drug development and the creation of novel materials. This guide will provide the practical steps to achieve this.

Functionalization of the Benzotriazole Aromatic Ring

The benzene portion of the benzotriazole ring is the most amenable to functionalization. The triazole ring acts as a deactivating group, and the N1-substituent directs electrophilic substitution primarily to the 4 and 6 positions, though mixtures of isomers are common. For more selective transformations, a two-step approach involving initial halogenation followed by cross-coupling is often superior.

Electrophilic Aromatic Substitution: Nitration

Nitration is a classic method to introduce a functional group that can be further transformed, for example, by reduction to an amine. The electron-withdrawing nature of the triazole ring requires forcing conditions for nitration.

Causality: The use of a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the benzotriazole system.[4] The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and minimize side product formation.

Protocol 2.1: Nitration of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole

Reagent/ParameterQuantity/ValueNotes
Starting Material1.0 eq1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole
Conc. H₂SO₄ (98%)10-15 mL per gram of SMCo-solvent and catalyst
Conc. HNO₃ (70%)2.0 - 3.0 eqNitrating agent
Temperature0 °C to 100 °CSee steps for details
Reaction Time2 - 48 hoursMonitor by TLC

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting material (1.0 eq) in concentrated sulfuric acid. Cool the flask to 0 °C in an ice-water bath.

  • Slowly add the concentrated nitric acid (2.0-3.0 eq) dropwise via the dropping funnel. Ensure the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Slowly heat the reaction mixture to 80-100 °C. The exact temperature and time will depend on the substrate's reactivity and should be monitored by Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the nitro-substituted product.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography.

Halogenation: A Gateway to Cross-Coupling

Introducing a halogen, typically bromine or iodine, onto the benzotriazole ring is a critical step for subsequent palladium-catalyzed cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and effective reagent for this purpose.[6]

Causality: NBS provides a low concentration of electrophilic bromine, which, in the presence of an acid catalyst or initiator, can selectively halogenate the aromatic ring. This method is often milder than using elemental bromine and can lead to higher regioselectivity.[7]

Protocol 2.2: Bromination of the Benzotriazole Ring

Reagent/ParameterQuantity/ValueNotes
Starting Material1.0 eq1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole
N-Bromosuccinimide (NBS)1.1 eqBrominating agent
SolventAcetonitrile or DMFAnhydrous
TemperatureRoom Temperature
Reaction Time12 - 24 hoursMonitor by TLC

Step-by-Step Procedure:

  • Dissolve the starting material (1.0 eq) in anhydrous acetonitrile or DMF in a round-bottom flask protected from light.

  • Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution to remove any remaining bromine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired bromo-substituted benzotriazole.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

With a halogenated benzotriazole in hand, a vast array of substituents can be introduced using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[8]

Causality: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[9] The choice of ligand, base, and solvent is crucial for an efficient reaction.

Suzuki_Workflow Start 1-(2-Morpholinoethyl) -1H-benzotriazole Halogenated 4-Bromo-1-(2-morpholinoethyl) -1H-benzotriazole Start->Halogenated Bromination (NBS) Protocol 2.2 Coupled 4-Aryl-1-(2-morpholinoethyl) -1H-benzotriazole Halogenated->Coupled Suzuki Coupling (Ar-B(OH)₂, Pd Cat.) Protocol 2.3

Workflow for Suzuki-Miyaura coupling.

Protocol 2.3: Suzuki-Miyaura Coupling of 4-Bromo-1-(2-morpholinoethyl)-1H-benzotriazole

Reagent/ParameterQuantity/ValueNotes
4-Bromo-benzotriazole1.0 eqFrom Protocol 2.2
Arylboronic Acid1.2 - 1.5 eqCoupling partner
Pd(PPh₃)₄ or Pd(OAc)₂2 - 5 mol%Palladium catalyst
Ligand (e.g., SPhos, XPhos)4 - 10 mol%If using Pd(OAc)₂
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0 eqActivates boronic acid
SolventDioxane/Water (4:1) or TolueneDegassed
Temperature90 - 110 °C
Reaction Time4 - 24 hoursMonitor by TLC/LC-MS

Step-by-Step Procedure:

  • To a Schlenk flask, add the 4-bromo-benzotriazole derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). If using a catalyst like Pd(OAc)₂, also add the appropriate phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the desired biaryl product.

Functionalization of the Morpholinoethyl Side Chain

The morpholine ring is generally robust; however, the tertiary amine nitrogen offers a site for specific chemical transformations.

N-Oxidation of the Morpholine Nitrogen

Oxidation of the morpholine nitrogen to the corresponding N-oxide can significantly alter the physicochemical properties of the molecule, such as its polarity and hydrogen bonding capacity.

Causality: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for converting tertiary amines to their N-oxides. The reaction proceeds through a direct attack of the nitrogen lone pair on the electrophilic peroxide oxygen.

Protocol 3.1: N-Oxidation to the Morpholine-N-oxide

Reagent/ParameterQuantity/ValueNotes
Starting Material1.0 eq1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole
m-CPBA (77%)1.2 eqOxidizing agent
SolventDichloromethane (DCM)Anhydrous
Temperature0 °C to Room Temp.
Reaction Time2 - 6 hoursMonitor by TLC

Step-by-Step Procedure:

  • Dissolve the starting material (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting N-oxide is often highly polar and may require purification via reverse-phase chromatography or recrystallization.

N-Dealkylation of the Morpholine Group

In some synthetic strategies, it may be desirable to remove the morpholinoethyl group to reveal a primary amine or other functionality on the benzotriazole N1-position. Photoredox catalysis offers a mild method for such transformations.[10]

Causality: This reaction proceeds via a single-electron transfer (SET) from the tertiary amine to an excited-state photocatalyst, generating a radical cation. Subsequent deprotonation and oxidation lead to an iminium ion, which is then hydrolyzed to yield the secondary amine (in this case, cleavage of the ethyl-benzotriazole bond) and an aldehyde.

Protocol 3.2: Photocatalytic N-Dealkylation

Reagent/ParameterQuantity/ValueNotes
Starting Material1.0 eq1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole
Photocatalyst (e.g., Eosin Y)1 - 2 mol%
SolventAcetonitrileAnhydrous, Degassed
AtmosphereOxygen (from air)
Light SourceBlue LED (450 nm)
TemperatureRoom Temperature
Reaction Time12 - 24 hoursMonitor by LC-MS

Step-by-Step Procedure:

  • In a vial, dissolve the starting material (1.0 eq) and the photocatalyst (e.g., Eosin Y, 1 mol%) in anhydrous acetonitrile.

  • Ensure the vial is open to the air (or sparge with oxygen for a short period).

  • Place the vial in a photoreactor equipped with a blue LED light source and a cooling fan to maintain room temperature.

  • Irradiate the mixture with stirring for 12-24 hours, monitoring by LC-MS for the appearance of 1H-benzotriazole.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the dealkylated product, 1H-benzotriazole.

Advanced Functionalization: Denitrogenative Cross-Coupling

A more advanced and powerful transformation of the benzotriazole core involves its use as a synthetic equivalent of an ortho-amino-arenediazonium species. This allows for the formal extrusion of N₂ and coupling at the C7a-N1 bond.[11][12]

Causality: This palladium-catalyzed reaction is thought to proceed through the ring-opening of the benzotriazole to form a transient diazonium species. This highly reactive intermediate can then participate in a Suzuki-type coupling with a boronic acid, followed by extrusion of dinitrogen gas to form a new C-C bond, yielding an ortho-amino biaryl product.[13]

Denitrogenative_Workflow Start 1-(2-Morpholinoethyl) -1H-benzotriazole Intermediate [o-Amino-Arenediazonium Intermediate] Start->Intermediate Pd Catalyst, AgBF₄ Coupled 2-Aryl-N-(2-morpholinoethyl) aniline Intermediate->Coupled Ar-B(OH)₂, - N₂

Denitrogenative Suzuki coupling workflow.

Protocol 4.1: Denitrogenative Suzuki Coupling

Reagent/ParameterQuantity/ValueNotes
Starting Material1.0 eq1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole
Arylboronic Acid2.0 eqCoupling partner
Pd(OAc)₂10 mol%Palladium catalyst
P(t-Bu)₃·HBF₄20 mol%Ligand
AgBF₄1.5 eqActivator/Stabilizer
Solvent1,2-Dichloroethane (DCE)Anhydrous
Temperature80 °C
Reaction Time12 hoursMonitor by LC-MS

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add the starting material (1.0 eq), arylboronic acid (2.0 eq), Pd(OAc)₂ (10 mol%), P(t-Bu)₃·HBF₄ (20 mol%), and AgBF₄ (1.5 eq).

  • Evacuate and backfill the tube with Argon three times.

  • Add anhydrous and degassed DCE via syringe.

  • Place the sealed tube in a preheated oil bath at 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the ortho-amino biaryl product.

Conclusion

The 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole scaffold offers multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries for applications in drug discovery and materials science. This guide has provided detailed, step-by-step protocols for functionalization of the benzotriazole aromatic ring through electrophilic substitution and palladium-catalyzed cross-coupling, modification of the morpholine nitrogen via oxidation and dealkylation, and an advanced denitrogenative coupling strategy. By understanding the chemical principles behind these transformations, researchers are well-equipped to not only replicate these methods but also to rationally design novel synthetic pathways to access new and valuable chemical entities.

References

  • Begunov, R. S., Savina, L. I., & Khlopotinin, A. I. (n.d.). AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. (2017). Chemical Science. Retrieved from [Link]

  • Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. (2017). Semantic Scholar. Retrieved from [Link]

  • Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. (2025). ResearchGate. Retrieved from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]

  • N-methylmorpholine N-oxide (NMO). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. (2023). The Journal of Organic Chemistry. Retrieved from [Link]

  • Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Scholars Research Library. Retrieved from [Link]

  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2025). ResearchGate. Retrieved from [Link]

  • Sarkar, U., et al. (2018). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. ResearchGate. Retrieved from [Link]

  • Wang, Y., Wu, Y., Li, Y., & Tang, Y. (2017). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Chemical Science. Retrieved from [Link]

  • controlled synthesis of electron deficient nitro-1h-benzotriazoles. (n.d.). Retrieved from [Link]

Sources

Application

use of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole as a ligand in coordination chemistry

An In-Depth Guide to the Application of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole as a Versatile Ligand in Coordination Chemistry Introduction: Unveiling the Potential of a Hybrid Ligand In the expansive field of coord...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole as a Versatile Ligand in Coordination Chemistry

Introduction: Unveiling the Potential of a Hybrid Ligand

In the expansive field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties. Benzotriazole and its derivatives have emerged as a significant class of N-heterocyclic compounds, valued for their thermal stability, ease of functionalization, and versatile coordination behavior.[1][2] This guide focuses on a specific, promising derivative: 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole , hereafter referred to as MBE-BTA.

MBE-BTA is a uniquely structured ligand that incorporates three key functional components:

  • The Benzotriazole Moiety: An aromatic system with three nitrogen atoms, offering multiple potential coordination sites (N1, N2, N3) for binding to metal ions. It can act as a monodentate, bidentate, or bridging ligand.[1]

  • The Morpholine Ring: A saturated heterocycle containing both a nitrogen and an oxygen atom, which can also participate in coordination, introducing additional donor sites and influencing the solubility and biological compatibility of the resulting complexes.

  • The Ethyl Linker: A flexible two-carbon chain connecting the benzotriazole and morpholine units, which allows for conformational freedom and enables the formation of stable five- or six-membered chelate rings with a metal center.

This combination of a rigid aromatic N-donor (benzotriazole) and a flexible aliphatic N,O-donor (morpholine) in a single molecule makes MBE-BTA a compelling candidate for constructing coordination compounds with diverse structural architectures and interesting properties. These complexes are of significant interest for applications ranging from catalysis and materials science to the development of novel therapeutic agents.[1][3] This document serves as a comprehensive technical guide for researchers, providing detailed application notes and protocols for the synthesis and utilization of MBE-BTA in coordination chemistry.

Physicochemical Properties of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole (MBE-BTA)

A thorough understanding of the ligand's physical and chemical properties is the foundation for its successful application in synthesis. The key properties of MBE-BTA are summarized below.

PropertyValueReference(s)
CAS Number 94960-47-1[4]
Molecular Formula C₁₂H₁₆N₄O[4]
Molecular Weight 232.28 g/mol [4]
Exact Mass 232.13241115 g/mol [4][5]
Boiling Point 410.4°C at 760 mmHg[5]
Density 1.3 g/cm³[5]
Hydrogen Bond Acceptor Count 4[5]
Hydrogen Bond Donor Count 0[5]
Rotatable Bond Count 3[5]

Application Note I: Synthesis and Characterization of the MBE-BTA Ligand

Principle of Synthesis

The synthesis of N-substituted benzotriazole ligands is most commonly achieved via the N-alkylation of the benzotriazole ring.[1] This involves the reaction of benzotriazole with a suitable alkyl halide in the presence of a base. The base deprotonates the N-H group of the benzotriazole, creating a nucleophilic benzotriazolide anion that subsequently attacks the electrophilic carbon of the alkyl halide in an SN2 reaction. The choice of base and solvent is critical to optimize the yield and regioselectivity, as alkylation can occur at either the N1 or N2 position of the triazole ring. For this specific ligand, 4-(2-chloroethyl)morpholine is the ideal alkylating agent.

Protocol 1.1: Synthesis of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole

This protocol details a standard procedure for the synthesis of MBE-BTA.

Materials:

  • 1H-Benzotriazole (BTA)

  • 4-(2-Chloroethyl)morpholine hydrochloride

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium chloride (NaCl) solution (brine)

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-Benzotriazole (1.0 eq) and the chosen solvent (e.g., Acetonitrile, 10 mL per gram of BTA).

  • Base Addition: Add the base (e.g., powdered NaOH, 1.2 eq) to the stirring suspension. If using 4-(2-chloroethyl)morpholine hydrochloride, an additional equivalent of base is required to neutralize the HCl. Stir the mixture at room temperature for 30 minutes. Causality: The base is essential to deprotonate the benzotriazole, forming the nucleophile required for the substitution reaction.

  • Alkylating Agent Addition: Add 4-(2-Chloroethyl)morpholine (or its hydrochloride salt) (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in dichloromethane (DCM) and wash with deionized water (2x) and then with brine (1x). Causality: The aqueous washes remove the inorganic salts (e.g., NaCl) and any remaining base, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure MBE-BTA.

Ligand Synthesis and Purification Workflow

start_end start_end process process purification purification analysis analysis start Start: Reagents reactants 1. Mix Benzotriazole, Base, & 4-(2-Chloroethyl)morpholine in Acetonitrile start->reactants reflux 2. Heat to Reflux (12-24h) reactants->reflux evap1 3. Cool & Evaporate Solvent reflux->evap1 extract 4. Dissolve in DCM & Wash with H₂O/Brine evap1->extract dry 5. Dry Organic Layer (anhydrous MgSO₄) extract->dry evap2 6. Filter & Evaporate DCM dry->evap2 purify 7. Purify via Column Chromatography or Recrystallization evap2->purify product Pure MBE-BTA Ligand purify->product characterize Characterize: ¹H-NMR, ¹³C-NMR, FT-IR, MS product->characterize

Caption: Workflow for the synthesis and purification of the MBE-BTA ligand.

Application Note II: Synthesis of Metal Coordination Complexes

Principle of Complexation

MBE-BTA is a versatile ligand capable of coordinating with a wide variety of transition metals. The complexation reaction typically involves mixing the ligand with a metal salt in a suitable solvent. The nitrogen atoms of the benzotriazole ring are the primary coordination sites, but the morpholine nitrogen can also participate, leading to the formation of chelate complexes. The final structure of the coordination compound—be it a simple mononuclear complex or a more intricate coordination polymer—is influenced by several factors:

  • The Metal Ion: Its preferred coordination number, geometry, and Hard-Soft Acid-Base (HSAB) character.

  • The Ligand-to-Metal Molar Ratio: This directly influences the stoichiometry of the resulting complex.

  • The Counter-ion of the Metal Salt: Anions like Cl⁻, NO₃⁻, or CH₃COO⁻ can either remain as counter-ions or directly coordinate to the metal center.[6]

  • The Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reactants and products and may even play a role in the final structure.

Protocol 2.1: General Procedure for the Synthesis of MBE-BTA Metal Complexes

This protocol provides a general framework for synthesizing complexes with 3d transition metals.

Materials:

  • MBE-BTA ligand

  • Metal salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, Co(CH₃COO)₂·4H₂O, ZnCl₂)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Ligand Solution: Dissolve the MBE-BTA ligand (e.g., 2.0 mmol) in a minimal amount of warm methanol (approx. 15-20 mL) in a flask.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., 1.0 mmol, for a 2:1 ligand-to-metal ratio) in methanol (approx. 10-15 mL).

  • Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. Causality: A slow, dropwise addition helps to promote the formation of well-ordered crystalline products rather than amorphous precipitates.

  • Precipitation/Crystallization: Upon mixing, a colored precipitate may form immediately, or the solution may need to be stirred for several hours (e.g., 2-6 hours) at room temperature or under gentle reflux to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.[1] Causality: Diethyl ether is a low-boiling, non-polar solvent that effectively displaces the more polar reaction solvent and evaporates quickly, leaving a dry powder.

  • Drying: Dry the final product in a desiccator under vacuum.

Coordination Complex Synthesis Workflow

start_end start_end process process product_node product_node analysis analysis ligand_sol 1. Dissolve MBE-BTA Ligand in Methanol mix 3. Add Metal Solution Dropwise to Ligand Solution ligand_sol->mix metal_sol 2. Dissolve Metal Salt (e.g., CuCl₂, Ni(NO₃)₂) in Methanol metal_sol->mix react 4. Stir at Room Temp or Reflux (2-6h) mix->react filter 5. Isolate Product by Vacuum Filtration react->filter wash 6. Wash with Cold Methanol & Diethyl Ether filter->wash dry 7. Dry Under Vacuum wash->dry final_product Final Coordination Complex dry->final_product characterize Characterize: FT-IR, UV-Vis, TGA, Elemental Analysis, etc. final_product->characterize

Caption: General workflow for the synthesis of metal complexes using the MBE-BTA ligand.

Application Note III: Characterization of Coordination Compounds

Principle of Characterization

Characterizing a newly synthesized coordination compound is a multi-step process aimed at confirming its identity, determining its structure, and understanding its properties.[7] No single technique provides all the necessary information; therefore, a combination of spectroscopic and analytical methods is employed to build a complete picture of the complex.[8][9]

Key Characterization Methodologies
  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a primary tool to confirm that the ligand has coordinated to the metal ion. Coordination through the nitrogen atoms of the benzotriazole ring will cause shifts in the C=N and N-N stretching vibrations. If the morpholine group is involved, changes in the C-N and C-O-C stretching frequencies will also be observed.

  • Elemental Analysis (CHN) and Atomic Absorption (AA): These techniques are used to determine the empirical formula of the complex. CHN analysis provides the weight percentages of carbon, hydrogen, and nitrogen, while AA or Inductively Coupled Plasma (ICP) analysis determines the weight percentage of the metal. The combined results are crucial for establishing the ligand-to-metal stoichiometry.[7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the complex and to identify the presence and nature of solvent molecules (e.g., coordinated water vs. lattice water).[6]

  • UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex. For transition metal complexes, it is used to study the d-d transitions, which are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral).

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, coordination geometry, and the overall crystal packing, confirming the exact coordination mode of the MBE-BTA ligand.

Logical Flow of Compound Characterization

cluster_info start_node Synthesized Complex A Primary Analysis FT-IR Spectroscopy UV-Vis Spectroscopy start_node->A B Compositional Analysis Elemental Analysis (CHN) Metal Content (AA/ICP) TGA start_node->B C Structural Elucidation NMR Spectroscopy Mass Spectrometry Single-Crystal X-ray Diffraction start_node->C primary_analysis primary_analysis secondary_analysis secondary_analysis definitive_analysis definitive_analysis info1 Confirms Coordination & Suggests Geometry A->info1 info2 Determines Stoichiometry & Thermal Stability B->info2 info3 Provides Definitive Structure & Connectivity C->info3

Caption: A logical map illustrating the role of different techniques in the characterization of a coordination complex.

Application Note IV: Potential Applications of MBE-BTA Metal Complexes

The unique structural features of MBE-BTA suggest that its metal complexes could be valuable in several fields. While specific testing is required, the known applications of related benzotriazole complexes provide a strong rationale for exploring the following areas.

  • Homogeneous Catalysis: Palladium complexes containing benzotriazole-based ligands have shown activity in C-C coupling reactions, such as the Mizoroki-Heck reaction.[2][10] The MBE-BTA ligand could be used to synthesize new Pd(II) catalysts, where the morpholine group might enhance solubility and stability in various solvent systems.

  • Antimicrobial and Anticancer Agents: Nitrogen-containing heterocyclic compounds and their metal complexes are well-known for their biological activities.[3][6] The coordination of a metal ion can enhance the therapeutic efficacy of an organic ligand.[10] Complexes of MBE-BTA with metals like copper, zinc, and nickel could be screened for their activity against bacterial, fungal, or cancer cell lines.[3][11]

  • Materials Science: Benzotriazole derivatives are effective corrosion inhibitors for metals like copper and its alloys.[12] MBE-BTA complexes could be investigated for their ability to form protective films on metal surfaces. Furthermore, the ligand's ability to bridge metal centers could be exploited to create coordination polymers or Metal-Organic Frameworks (MOFs) with potential applications in gas storage or separation.[13]

Conclusion

1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole (MBE-BTA) is a highly promising ligand for the synthesis of novel coordination compounds. Its hybrid design, combining the aromatic, N-rich benzotriazole unit with a flexible morpholine moiety, provides a platform for creating complexes with diverse structures and functionalities. The protocols and notes provided in this guide offer a comprehensive starting point for researchers to synthesize the ligand, prepare its metal complexes, and systematically characterize them. The potential applications in catalysis, medicinal chemistry, and materials science make MBE-BTA a valuable addition to the coordination chemist's toolkit, paving the way for new discoveries and innovations.

References

  • 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole - LookChem. LookChem. [Link]

  • Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals. (2021). International Journal of Advanced Research in Science, Engineering and Technology. [Link]

  • New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. (2022). Molecules. [Link]

  • 1-(4-morpholinomethyl)-1H-benzotriazole | C11H14N4O | CID 79626. PubChem. [Link]

  • Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers. (2018). Molecules. [Link]

  • Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity. (2018). Revista Colombiana de Quimica. [Link]

  • Metallogel Synthesis from Cu(II) Complex with Benzotriazole-5-carboxylic Acid for Enhanced Congo Red Dye Adsorption and Anion Exchange. (2023). ACS Omega. [Link]

  • Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions. (2021). Chemical Communications. [Link]

  • Review on Benzotriazole As Anti-corrosive Agents. (2020). JETIR. [Link]

  • Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium. (2022). Molecules. [Link]

  • Novel Benzotriazole-Benzimidazole Metal Complexes: Structure-Activity Relationship, Synthesis, Characterization, and Antidiabetic Activity. (2023). ResearchGate. [Link]

  • Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research. [Link]

  • Stability of Benzotriazole Derivatives with Free Cu, Zn, Co and Metal-Containing Enzymes: Binding and Interaction of Methylbenzotriazoles with Superoxide Dismutase and Vitamin B 12. (2018). IOP Conference Series: Materials Science and Engineering. [Link]

  • A Study on Coordination chemistry : Synthesis and Characterization of Novel. (2024). International Journal of Advanced Research in Science & Technology. [Link]

  • Recent advances in the coordination chemistry of benzotriazole-based ligands. (2023). ResearchGate. [Link]

  • General Structure of Benzotriazole derivatives. Method for synthesis of 2(E). (2019). ResearchGate. [Link]

  • Special Issue : Characterization of Coordination Compounds. MDPI. [Link]

  • A Review on: Synthesis of Benzotriazole. (2024). International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

  • Recent advances in the coordination chemistry of benzotriazole-based ligands. Semantic Scholar. [Link]

  • Synthesis and Characterization of Coordination Compounds with Novel Ligands: Implications for Material Science. (2023). ResearchGate. [Link]

  • 1,2,3-benzotriazole. Organic Syntheses. [Link]

  • 12.1: Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]

Sources

Method

Application Notes & Protocols for Assay Development with 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for developing and executing biochemical and cell-based assays to characterize the biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for developing and executing biochemical and cell-based assays to characterize the biological activity of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole (hereafter referred to as MEB). The benzotriazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory effects[1][2][3]. As the specific molecular target of MEB is not yet defined, this guide presents a strategic framework for activity discovery. We begin with a plausible target-based biochemical assay suggested by the compound's structural class—inhibition of fungal cytochrome P450—and follow with a robust, broad-spectrum phenotypic cell-based assay to determine antimicrobial efficacy. These protocols are designed to be self-validating and include detailed expert commentary on the rationale behind key experimental steps, ensuring both scientific rigor and practical applicability.

Part 1: Introduction to 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole (MEB)

1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is a heterocyclic compound featuring a benzotriazole core linked to a morpholinoethyl substituent. The benzotriazole moiety is of significant interest in drug discovery, serving as the core for numerous bioactive agents[4]. Derivatives are known to possess a wide range of activities, from antifungal and antibacterial to antiviral and analgesic[1][3].

The morpholine group is also a common feature in medicinal chemistry, often added to improve physicochemical properties such as solubility and to modulate biological activity. Given its structural similarity to known azole antifungals, a logical starting hypothesis is that MEB may interact with fungal-specific enzymes, such as cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol[5][6]. Alternatively, many benzotriazole derivatives exert their effects through broader mechanisms like the disruption of microbial cell membranes[4][7].

This guide provides a dual approach to begin characterizing MEB:

  • A Target-Based Biochemical Assay: To test the specific hypothesis that MEB inhibits fungal CYP51.

  • A Phenotypic Cell-Based Assay: To screen for general antimicrobial activity without a preconceived mechanism.

The following workflow illustrates the proposed discovery strategy.

G cluster_0 Discovery Workflow for MEB start Compound MEB (1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole) pheno_screen Phenotypic Screen (Application Note 2) Broad Antimicrobial MIC Assay start->pheno_screen Parallel Screening target_screen Target-Based Screen (Application Note 1) Biochemical CYP51 Inhibition Assay start->target_screen Parallel Screening activity Biological Activity Detected? pheno_screen->activity target_screen->activity moa Mechanism of Action (MOA) Elucidation activity->moa Yes no_activity No Activity (Consider other targets/assays) activity->no_activity No lead_opt Lead Optimization moa->lead_opt

Figure 1: A strategic workflow for characterizing the biological activity of MEB.

Part 2: Application Note 1 - Biochemical Assay for Fungal CYP51 Inhibition

Principle and Rationale

Azole compounds are classic inhibitors of fungal CYP51, a key enzyme in the ergosterol biosynthesis pathway. They function by coordinating the nitrogen of their azole ring to the heme iron atom in the enzyme's active site, disrupting sterol production and compromising fungal cell membrane integrity[5][6]. This assay measures the ability of MEB to inhibit the activity of recombinant Candida albicans CYP51 using a commercially available fluorescent substrate. Inhibition is detected by a decrease in the fluorescent product signal.

Expert's Note: Choosing a target-based assay as a starting point is a hypothesis-driven approach. The structural similarity of MEB to known antifungal drugs makes CYP51 an excellent, high-probability target. A positive result here provides immediate mechanistic insight. General guides on biochemical assay development provide a strong foundation for this type of work[8][9].

Visualizing the Mechanism

G cluster_0 CYP51 Catalytic Cycle & Inhibition Lanosterol Lanosterol (Substrate) CYP51_Heme CYP51 Enzyme (Heme Iron Center) Lanosterol->CYP51_Heme binds to active site Product Ergosterol Precursor CYP51_Heme->Product catalyzes demethylation Inhibited_Complex Inhibited CYP51-MEB Complex CYP51_Heme->Inhibited_Complex MEB MEB Compound MEB->CYP51_Heme competes for heme binding MEB->Inhibited_Complex

Figure 2: Mechanism of MEB as a hypothetical inhibitor of the CYP51 enzyme.

Detailed Experimental Protocol

Materials:

  • 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole (MEB)

  • Recombinant C. albicans CYP51 enzyme and corresponding fluorescent substrate kit (e.g., from BD Gentest™ or similar)

  • Ketoconazole (Positive Control Inhibitor)

  • Dimethyl Sulfoxide (DMSO), Molecular Biology Grade

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4

  • Solid black, flat-bottom 96-well or 384-well microplates (low-binding)

  • Fluorescence plate reader

Protocol Steps:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of MEB in 100% DMSO.

    • Prepare a 10 mM stock solution of Ketoconazole in 100% DMSO.

    • Create a serial dilution plate. In a 96-well plate, perform a 1:3 serial dilution of the MEB and Ketoconazole stocks in DMSO to generate a range of concentrations for IC₅₀ determination (e.g., from 10 mM down to 0.5 µM). This will be the intermediate compound plate.

  • Assay Plate Preparation:

    • Add 1 µL of each compound concentration from the intermediate plate to the corresponding wells of the final 384-well assay plate.

    • For control wells, add 1 µL of 100% DMSO (Negative Control, 0% inhibition) and 1 µL of a high concentration of Ketoconazole (e.g., 1 mM stock, for Positive Control, 100% inhibition).

    Expert's Note: Maintaining a constant final DMSO concentration across all wells is critical to avoid solvent-induced artifacts. Typically, the final concentration should not exceed 1%[10].

  • Enzyme Addition:

    • Dilute the recombinant CYP51 enzyme to its optimal working concentration in cold Assay Buffer, as specified by the manufacturer.

    • Add 25 µL of the diluted enzyme solution to each well of the assay plate.

    • Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the fluorescent substrate and NADPH regenerating system solution according to the kit manufacturer's protocol in Assay Buffer.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence signal (e.g., Ex/Em specific to the kit's substrate) every 2 minutes for a total of 30-60 minutes (kinetic mode).

Data Analysis and Interpretation
  • Calculate Reaction Rates: For each well, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Normalize Data: Normalize the reaction rates relative to the controls:

    • % Inhibition = 100 * (1 - (Rate_Sample - Rate_Positive_Control) / (Rate_Negative_Control - Rate_Positive_Control))

  • Generate IC₅₀ Curve: Plot the % Inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of MEB required to inhibit 50% of the CYP51 enzyme activity.

ParameterMEB (Hypothetical)Ketoconazole (Control)
Concentration Range 1 nM - 100 µM0.1 nM - 10 µM
Expected IC₅₀ To be determined~10-50 nM
Max Inhibition >90%>95%
Assay Window (Z') > 0.5> 0.5

Part 3: Application Note 2 - Cell-Based Antimicrobial Susceptibility Assay

Principle and Rationale

This protocol determines the Minimum Inhibitory Concentration (MIC) of MEB against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a foundational phenotypic assay in antimicrobial drug discovery[11][12]. We will use a broth microdilution method, which is a standardized and high-throughput approach. A colorimetric indicator, such as Resazurin, is used to assess cell viability. Viable, respiring cells reduce the blue Resazurin to the pink, fluorescent Resorufin.

Expert's Note: A phenotypic screen is an unbiased approach. It answers the question "Does this compound have an effect on the whole organism?" without assuming a mechanism. If MEB shows activity here but not in the CYP51 assay, it suggests an alternative mode of action, such as cell membrane disruption, a known mechanism for some benzotriazoles[4][7].

Detailed Experimental Protocol

Materials:

  • MEB and Ciprofloxacin (antibacterial control), Ampicillin (antibacterial control), Fluconazole (antifungal control)

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Fungal Strain: Candida albicans

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.

  • Resazurin sodium salt solution (0.02% w/v in sterile PBS)

  • Sterile, clear, U-bottom 96-well microplates

  • Spectrophotometer or fluorescence plate reader

Protocol Steps:

  • Inoculum Preparation:

    • Culture the microbial strains overnight in their respective media.

    • Dilute the overnight cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 1 x 10³ CFU/mL (for fungi) in the assay wells. The initial dilution should be standardized using a spectrophotometer (e.g., 0.5 McFarland standard).

  • Compound Plate Preparation:

    • In a 96-well plate, add 100 µL of appropriate growth medium to all wells.

    • Add 100 µL of a 200 µg/mL solution of MEB (or control drug) to the first column well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This results in concentrations ranging from 100 µg/mL down to ~0.1 µg/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized microbial inoculum to each well of the compound plate. The final volume will be 200 µL, and the compound concentrations will be halved (50 µg/mL, 25 µg/mL, etc.).

    • Include a "no drug" growth control and a "no cells" sterility control.

    • Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or 35°C for 24-48 hours for fungi.

  • Viability Assessment:

    • After incubation, add 20 µL of Resazurin solution to each well.

    • Incubate for an additional 2-4 hours.

    • Determine the MIC visually: the MIC is the lowest drug concentration in a well that remained blue (no reduction of Resazurin).

    • Alternatively, for quantitative results, read the fluorescence (Ex 560 nm / Em 590 nm) or absorbance (570 nm and 600 nm) on a plate reader.

Data Analysis and Interpretation

The MIC is reported as the lowest concentration that inhibits ≥90% of microbial growth compared to the drug-free control well.

OrganismControl DrugExpected MIC (Control)MEB MIC
S. aureus Ciprofloxacin0.25 - 1 µg/mLTo be determined
E. coli Ampicillin2 - 8 µg/mLTo be determined
C. albicans Fluconazole0.25 - 2 µg/mLTo be determined

A potent compound will have a low MIC value. If MEB shows a low MIC against C. albicans and also inhibits CYP51, it strongly suggests this is the primary mechanism of action. If it shows broad-spectrum activity against bacteria as well, other mechanisms are likely involved.

References

  • Anjana, V.S., & Kumar, P.M. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 365-376.

  • Chiacchio, M.A., et al. (2019). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 182, 111633.

  • Shams-Ghahfarokhi, M., et al. (2006). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Iranian Journal of Pharmaceutical Research, 5(3), 199-205.

  • Dandge, A.V. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. International Journal in Pharmaceutical Sciences, 1(12), 948-957.

  • LookChem. (n.d.). 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole. Retrieved January 25, 2026, from

  • Assay Guidance Manual. (n.d.). In Vitro Cell Based Assays. National Center for Biotechnology Information. Retrieved January 25, 2026, from

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved January 25, 2026, from

  • Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy, 16(5), 315-325.

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved January 25, 2026, from

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 27(2), 1-10.

  • ResearchGate. (2012). Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). Retrieved January 25, 2026, from

  • Antibodies.com. (2025). Cell-Based Assays Guide. Retrieved January 25, 2026, from

  • Inglese, J., et al. (2016). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. Annual review of pharmacology and toxicology, 56, 555-573.

  • Daniel, K., et al. (2023). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion in Toxicology, 3(3), 318-328.

  • NorthEast BioLab. (n.d.). Biochemical Assay Development, Biochemical Analysis. Retrieved January 25, 2026, from

  • Nuvisan. (n.d.). Expert biochemical assays for drug discovery success. Retrieved January 25, 2026, from

  • Pundir, G., & Singh, P.K. (2024). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. International Journal of Novel Research and Development, 9(6), 1-15.

  • Mire-Sluis, A., et al. (2013). A guide for potency assay development of cell-based product candidates. BioProcess International.

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Retrieved January 25, 2026, from

  • Coussens, N.P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. NCATS NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Stability of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole in Solution

Welcome to the technical support center for 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work with this compound in solution. By understanding the underlying chemical principles and degradation pathways, you can ensure the integrity and reproducibility of your results.

Introduction: Understanding the Molecule

1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is a molecule that combines the structural features of a benzotriazole ring system with a morpholinoethyl side chain. The benzotriazole moiety is known for its relative stability, but it is also susceptible to certain degradation pathways, particularly photodegradation.[1] The morpholine group, a common pharmacophore in medicinal chemistry, generally enhances aqueous solubility and metabolic stability.[2][3] However, the linkage between these two fragments can be a point of vulnerability. This guide will provide a structured approach to identifying and mitigating stability issues.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is showing a decrease in concentration over time, even when stored in the dark. What could be the cause?

A1: If photodegradation is ruled out, the primary suspects are hydrolysis or oxidative degradation. The linkage between the ethyl group and the benzotriazole nitrogen can be susceptible to hydrolysis, especially at non-neutral pH. Additionally, the morpholine ring, while generally stable, can undergo oxidation. We recommend verifying the pH of your solution and ensuring it is within the optimal range (see Troubleshooting Guide). If the problem persists, consider purging your solvent with an inert gas like nitrogen or argon before dissolution to remove dissolved oxygen.

Q2: I've observed a yellow discoloration in my stock solution. What does this indicate?

A2: Yellowing often suggests the formation of degradation products. Photodegradation of benzotriazoles can lead to the formation of colored byproducts.[1] It could also be a sign of oxidative degradation. It is crucial to characterize these degradants using analytical techniques like HPLC-UV or LC-MS to understand the degradation pathway and take appropriate corrective actions.

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: Based on the known properties of benzotriazole and morpholine derivatives, we recommend the following:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down potential hydrolytic and oxidative degradation. For long-term storage, consider storing at -20 °C or below.

  • Light: Protect the solution from light at all times by using amber vials or by wrapping the container in aluminum foil.[1]

  • Atmosphere: For sensitive applications, storing under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.

Q4: Which solvents are most suitable for preparing stable solutions?

A4: The choice of solvent can significantly impact stability. While specific data for 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is limited, for N-alkyl benzotriazoles, aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile are often used in synthesis and may offer good stability.[4][5] For aqueous applications, buffered solutions are recommended to maintain a stable pH. Always use high-purity, degassed solvents.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section provides a systematic approach to troubleshooting stability issues with your 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole solutions.

Problem 1: Rapid Degradation of the Compound
  • Symptom: Significant loss of the parent compound concentration within a short period.

  • Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Action
Photodegradation The benzotriazole ring system absorbs UV light, which can lead to bond cleavage and rearrangement.[1]Primary Action: Protect the solution from all light sources. Use amber glassware or foil-wrapped containers. Secondary Action: If experiments require exposure to light, consider adding a photostabilizer that is compatible with your system.
Extreme pH Both acidic and alkaline conditions can catalyze the hydrolysis of the N-alkyl bond on the benzotriazole ring. Studies on benzotriazoles show pH-dependent degradation rates.[6][7]Primary Action: Prepare solutions in a buffered system, ideally between pH 6.0 and 7.5. Secondary Action: If your experimental conditions require a different pH, conduct a small-scale stability study at that pH to determine the degradation rate.
Oxidative Degradation Dissolved oxygen in the solvent can lead to the oxidation of the morpholine ring or other parts of the molecule, especially in the presence of trace metal ions. Advanced oxidation processes are known to degrade benzotriazoles.[8][9]Primary Action: Use solvents that have been degassed by sparging with nitrogen or argon. Secondary Action: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid, after confirming its compatibility with your experimental setup.
High Temperature Elevated temperatures can accelerate both hydrolysis and oxidation. The morpholine moiety is generally stable up to 150°C, but the overall molecule's stability may be lower.Primary Action: Prepare and store solutions at low temperatures (2-8°C). Avoid repeated freeze-thaw cycles. Secondary Action: For reactions at elevated temperatures, perform a time-course analysis to understand the compound's stability under those conditions.
Problem 2: Appearance of Impurity Peaks in Chromatogram
  • Symptom: New peaks appearing in your HPLC or LC-MS analysis over time.

  • Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Action
Degradation Products The new peaks are likely degradants resulting from hydrolysis, oxidation, or photolysis.Primary Action: Implement the stabilization strategies outlined in Problem 1. Secondary Action: Attempt to identify the major degradants using LC-MS/MS to understand the degradation pathway. This will help in selecting the most effective stabilization strategy.
Solvent Impurities Impurities in the solvent could react with your compound.Primary Action: Use high-purity, HPLC-grade, or equivalent solvents. Secondary Action: Run a solvent blank on your analytical system to rule out solvent-related impurities.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a general framework for developing an HPLC-UV method to monitor the stability of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 7.0).

  • Gradient: Start with a lower concentration of acetonitrile and gradually increase to elute any more non-polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of the compound (to be determined by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL.

  • Procedure: a. Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol). b. Dilute the stock solution to a working concentration with the initial mobile phase composition. c. Inject the sample and record the chromatogram. d. To assess stability, analyze samples stored under different conditions (e.g., light vs. dark, different pH, different temperatures) at various time points. e. Calculate the percentage of the parent compound remaining and monitor the formation of any new peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to 80 °C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After each stress condition, neutralize the sample if necessary, and analyze by the stability-indicating HPLC-UV method to observe the extent of degradation and the profile of the degradation products.

Visualizing Degradation and Stabilization

Potential Degradation Pathways

Compound 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis Oxidation Oxidation (Dissolved O2) Compound->Oxidation Photolysis Photolysis (UV Light) Compound->Photolysis Degradant1 Benzotriazole + 2-Morpholinoethanol Hydrolysis->Degradant1 Cleavage of N-C bond Degradant2 N-Oxide derivatives Oxidation->Degradant2 Oxidation of Morpholine N Degradant3 Ring-opened products Photolysis->Degradant3 Benzotriazole ring cleavage

Caption: Potential degradation pathways for 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole.

Workflow for Stability Enhancement

start Instability Observed identify Identify Stress Condition (Light, pH, Temp, O2) start->identify mitigate Apply Mitigation Strategy identify->mitigate Based on cause confirm Confirm Stability via Stability-Indicating Method mitigate->confirm confirm->identify Unsuccessful end Stable Solution Achieved confirm->end Successful

Caption: A systematic workflow for troubleshooting and enhancing solution stability.

References

  • Bahnmüller, S., et al. (2015). Degradation rates of benzotriazoles and benzothiazoles under UV-C irradiation and the advanced oxidation process UV/H2O2. Water Research, 84, 245-253. Available at: [Link]

  • Somesh, S., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. Available at: [Link]

  • Vione, D., et al. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Nanomaterials, 10(9), 1835. Available at: [Link]

  • Di Mola, A., et al. (2019). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 182, 111632. Available at: [Link]

  • Pratik, V. M., et al. (2025). A Comprehensive Review on Benzotriazole and Its Derivatives: Synthesis, Biological Activities and Therapeutic Potential. World Journal of Pharmaceutical Research, 14(11), 289-314. Available at: [Link]

  • Kloepfer, A., et al. (1998). BENZOTRIAZOLES: TOXICITY AND DEGRADATION. Proceedings of the 1998 Conference on Hazardous Waste Research. Available at: [Link]

  • Jo, H., et al. (2020). Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process. International Journal of Environmental Research and Public Health, 17(15), 5585. Available at: [Link]

  • Dang, J., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30, 52684–52696. Available at: [Link]

  • Katritzky, A. R., et al. (1987). The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl)-. Journal of the Chemical Society, Perkin Transactions 1, 781-790. Available at: [Link]

  • Vione, D., et al. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Nanomaterials, 10(9), 1835. Available at: [Link]

  • Katritzky, A. R., et al. (1988). The chemistry of N-substituted benzotriazoles. Part 6. A new synthetic route to aromatic ketones. Journal of the Chemical Society, Perkin Transactions 1, 225-232. Available at: [Link]

  • Singh, A., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Chemistry & Biodiversity, 21(1), e202301201. Available at: [Link]

  • Gonzalez-Garcia, J., et al. (2018). Thermal stability of N-(α-amino-dodecyl)-benzotriazole. Journal of Thermal Analysis and Calorimetry, 131, 221–229. Available at: [Link]

  • Felczak, A., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. International Journal of Molecular Sciences, 23(11), 5871. Available at: [Link]

  • Troseira, C. A. F. (2025). Substitution of problematic solvents with greener options for industrial applications. Doctoral dissertation, KTH Royal Institute of Technology. Available at: [Link]

  • Wang, L., et al. (2015). Determination of Nine Benzotriazole UV Stabilizers in Environmental Water Samples by Automated On-line Solid Phase Extraction Coupled with High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Chinese Journal of Analytical Chemistry, 43(10), 1533-1539. Available at: [Link]

  • Stockholm Convention. (2023). Guidance on best available techniques and best environmental practices relevant to UV-328 listed under the Stockholm Convention. Available at: [Link]

  • Kumar, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Bioorganic Chemistry, 96, 103578. Available at: [Link]

  • Khalafi-Nezhad, A., et al. (2007). Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. Synthetic Communications, 37(13), 2131-2140. Available at: [Link]

  • Felczak, A., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. International Journal of Molecular Sciences, 23(11), 5871. Available at: [Link]

  • Hernandez-Ruiz, S., et al. (2018). Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. Environmental Science & Technology, 52(6), 3427–3436. Available at: [Link]

  • California Department of Food and Agriculture. (2025). Determination of Benzotriazole in Drinking Water by Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). Available at: [Link]

  • Wang, H., et al. (2015). Recent Development of Benzotriazole-based Medicinal Drugs. Current Topics in Medicinal Chemistry, 15(12), 1145-1159. Available at: [Link]

  • Kumar, A., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-21. Available at: [Link]

  • Kumar, A., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

  • Houlis, J. F., et al. (2020). Identification of in vitro phase I metabolites of benzotriazole UV stabilizer UV-327 using HPLC coupled with mass spectrometry. Analytical and Bioanalytical Chemistry, 412, 6041–6051. Available at: [Link]

  • Gush, R. P., et al. (2021). Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. ACS Omega, 6(40), 26297–26305. Available at: [Link]

  • Shi, F., et al. (2013). Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 15(1), 146-149. Available at: [Link]

  • Katritzky, A. R., et al. (1989). The Chemistry of N-Substituted Benzotriazoles. Part 14.' Novel Routes to Secondary and Tertiary Amines and to N,N-Disubstituted. Journal of the Chemical Society, Perkin Transactions 1, 225-232. Available at: [Link]

  • Houlis, J. F., et al. (2020). Identification of in vitro phase I metabolites of benzotriazole UV stabilizer UV-327 using HPLC coupled with mass spectrometry. Analytical and Bioanalytical Chemistry, 412, 6041–6051. Available at: [Link]

  • Jia, A., et al. (2019). Determination of benzotriazole and benzothiazole derivatives in tea beverages by deep eutectic solvent-based ultrasound-assisted liquid-phase microextraction and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry, 274, 15-22. Available at: [Link]

  • Kumar, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28, 1-13. Available at: [Link]

  • Khalafi-Nezhad, A., et al. (2009). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Synthetic Communications, 39(16), 2849-2858. Available at: [Link]

  • Somesh, S., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected Results with 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole

Welcome to the technical support center for researchers utilizing 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole. This guide is designed to provide in-depth troubleshooting assistance for unexpected results you may encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole. This guide is designed to provide in-depth troubleshooting assistance for unexpected results you may encounter during your experiments. Our approach is rooted in explaining the "why" behind experimental observations and providing actionable, scientifically-grounded solutions.

I. Foundational Knowledge: Understanding the Compound

1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is a heterocyclic compound featuring a benzotriazole core linked to a morpholine moiety via an ethyl chain. The benzotriazole group is known for its diverse biological activities, while the morpholine ring can influence solubility and metabolic stability. Unexpected assay results often stem from the inherent chemical properties of this compound and its potential interactions with biological systems and assay components.

Key Physicochemical Properties of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole:

PropertyValueImplication for Assays
Molecular Weight 232.28 g/mol Standard for small molecules.
LogP 0.70140Indicates moderate lipophilicity.[1]
Hydrogen Bond Acceptors 4Can interact with biological targets and assay components.[1]
Hydrogen Bond Donors 0Less likely to act as a hydrogen bond donor.[1]

II. Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered when working with 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole, providing a logical workflow for problem resolution.

FAQ 1: Why am I seeing unexpectedly low efficacy or variable results with my compound in cell-based assays?

This is a frequent issue that can often be traced back to problems with compound solubility and stability in aqueous media.

Troubleshooting Workflow: Solubility and Stability

A Start: Unexpectedly Low or Variable Efficacy B 1. Visually Inspect Stock Solution (Is it clear or precipitated?) A->B D Precipitate Observed B->D Precipitated E Solution is Clear B->E Clear C 2. Check Solubility in Assay Medium (Prepare highest concentration and inspect) C->D Precipitated C->E Clear F Action: Re-dissolve stock. Consider warming, vortexing, or sonication. D->F E->C H 3. Assess Compound Stability (Incubate in medium for assay duration, then analyze by HPLC) E->H F->C G Action: Lower the final assay concentration. If not possible, consider using a co-solvent (e.g., DMSO, ethanol) at a final concentration <0.5%. G->H I Degradation Observed H->I J Compound is Stable H->J K Action: Reduce incubation time if possible. Prepare fresh dilutions immediately before use. I->K L Problem Likely Solved or Other Issues Present J->L

Caption: Troubleshooting workflow for solubility and stability issues.

Detailed Protocol: Assessing Compound Stability in Assay Medium

  • Preparation: Prepare a solution of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole in your complete cell culture medium at the highest concentration used in your assay.

  • Incubation: Incubate this solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the maximum duration of your assay.

  • Time Points: Collect aliquots at time zero and at the end of the incubation period.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact compound remaining.

  • Interpretation: A significant decrease in the peak area of the parent compound indicates instability in the assay medium.

FAQ 2: My compound shows non-specific effects or toxicity in assays with metabolic components (e.g., liver microsomes, S9 fractions, or primary hepatocytes). Why?

The benzotriazole moiety is a known inhibitor of cytochrome P450 (CYP) enzymes.[2][3] This is a critical consideration in any assay involving drug metabolism.

The Mechanism of CYP Inhibition by Benzotriazoles:

1-Aminobenzotriazole, a related compound, is a well-characterized mechanism-based inactivator of a broad range of CYP enzymes.[2][3] It is metabolically activated by CYPs to a reactive intermediate (benzyne) that covalently binds to the heme prosthetic group, irreversibly inactivating the enzyme. While your specific compound is not 1-aminobenzotriazole, the benzotriazole core is the key structural feature responsible for this activity.

Troubleshooting Workflow: Investigating CYP Inhibition

A Start: Non-specific Effects in Metabolic Assays B 1. Hypothesis: Compound is inhibiting CYP enzymes. A->B C 2. Perform a CYP Inhibition Assay (e.g., using a fluorescent probe substrate) B->C D Inhibition Confirmed C->D E No Significant Inhibition C->E F Action: Acknowledge CYP inhibition as an off-target effect. Consider if this impacts the interpretation of your primary assay results. D->F H Consider other mechanisms of toxicity or assay interference. E->H G Action: If your assay relies on metabolic activation of another compound, the results will be confounded. Design control experiments to account for this. F->G

Sources

Troubleshooting

Technical Support Center: Protocol Refinement for 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole Applications

Introduction to 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is a derivative of the privileged heterocyclic scaffold, benzotriazole. The parent benzotriazole ring system is a co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole

1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is a derivative of the privileged heterocyclic scaffold, benzotriazole. The parent benzotriazole ring system is a cornerstone in medicinal chemistry, featured in a multitude of agents with a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The incorporation of a morpholinoethyl moiety is a common medicinal chemistry strategy to enhance aqueous solubility and modulate pharmacokinetic properties.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond standard protocols to address the nuanced challenges encountered during the synthesis, purification, and application of this specific derivative. Our focus is on providing causal explanations for experimental choices and robust troubleshooting frameworks to ensure the integrity and reproducibility of your results.

Section 1: Compound Profile and Handling FAQs

This section addresses foundational questions regarding the properties and handling of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole.

Q1: What are the key physicochemical properties of this compound?

Understanding the fundamental properties is critical for proper handling, storage, and experimental design. Key data is summarized below.

PropertyValueSource & Rationale
CAS Number 127865-14-9[3]
Molecular Formula C₁₂H₁₆N₄O[3]
Molecular Weight 232.28 g/mol [3]
Appearance White to light tan solidBased on the parent compound, 1H-benzotriazole.[4][5]
Boiling Point 410.4°C at 760 mmHg[3]
LogP 0.70140[3] This value indicates moderate lipophilicity. The morpholine and triazole moieties contribute hydrophilic character.
Hydrogen Bond Acceptors 4[3] These sites can interact with protic solvents, influencing solubility.
Hydrogen Bond Donors 0[3]

Q2: How should the compound be stored for optimal stability?

The benzotriazole core is known to be highly stable against acids, alkalis, oxidation, and reduction.[4] However, for long-term integrity, we recommend storing the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture. For stock solutions in organic solvents like DMSO, storage at -20°C or -80°C is advised to prevent degradation and solvent evaporation.

Q3: What is the best practice for preparing stock solutions?

Given its LogP value, 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is readily soluble in organic solvents such as DMSO, DMF, and ethanol. For biological assays, preparing a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO is standard practice. Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) and consistent across all experimental conditions, including controls, to avoid solvent-induced artifacts.

Q4: A critical question: Is the supplied compound a single isomer?

This is arguably the most important consideration. The alkylation of the 1H-benzotriazole anion can occur on two different nitrogen atoms, leading to a mixture of 1-substituted and 2-substituted isomers. These isomers often have very similar physical properties but can exhibit significantly different biological activities.

  • Causality: The benzotriazolide anion is an ambident nucleophile, meaning the negative charge is delocalized across the N1 and N2 positions of the triazole ring. The ratio of N1 to N2 alkylation depends on factors like the solvent, counter-ion, and the nature of the alkylating agent.

  • Recommendation: Always verify the isomeric purity of your sample via NMR spectroscopy before initiating biological studies.[6] The presence of an unexpected mixture of isomers is a common cause of inconsistent or irreproducible biological data.

Section 2: Synthesis and Purification Protocol

The N-alkylation of 1H-benzotriazole is a standard procedure, but achieving high regioselectivity and purity requires careful optimization.

Workflow: N-Alkylation and Isomer Formation

The following diagram illustrates the fundamental challenge in the synthesis: the formation of two possible regioisomers.

G cluster_0 Deprotonation cluster_1 Alkylation (SN2) BTA 1H-Benzotriazole Anion Benzotriazolide Anion (Ambident Nucleophile) BTA->Anion + Base Base Base (e.g., K₂CO₃, NaH) N1_Product 1-(2-Morpholin-4-YL-ethyl)- 1H-benzotriazole (N1 Isomer) Anion->N1_Product Attack at N1 N2_Product 2-(2-Morpholin-4-YL-ethyl)- 2H-benzotriazole (N2 Isomer) Anion->N2_Product Attack at N2 RX Alkylating Agent (e.g., 4-(2-chloroethyl)morpholine)

Caption: N-Alkylation of benzotriazole yields N1 and N2 isomers.

Experimental Protocol: Synthesis of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole

This protocol is a general guideline. Optimization of temperature and reaction time may be necessary.

  • Setup: To a solution of 1H-benzotriazole (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base (1.1 - 1.5 eq) like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[7]

    • Scientist's Note: Anhydrous conditions are critical, especially when using a strong base like NaH, to prevent quenching of the base and formation of byproducts.

  • Anion Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the benzotriazolide anion.[7]

  • Alkylation: Add the alkylating agent, 4-(2-chloroethyl)morpholine hydrochloride (1.0-1.2 eq), to the reaction mixture. If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the crude product or to be extracted with an organic solvent like ethyl acetate.[7]

  • Purification: The crude product, likely an isomeric mixture, must be purified. Column chromatography on silica gel using a gradient elution (e.g., ethyl acetate in hexanes, followed by methanol in dichloromethane) is the most effective method to separate the N1 and N2 isomers.

Troubleshooting Synthetic & Purification Issues
Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low or No Reaction Yield 1. Insufficiently strong or soluble base. 2. Low reactivity of the alkylating agent. 3. Reaction temperature is too low.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH) or a more suitable solvent (e.g., DMF instead of acetone). 2. Increase the reaction temperature and monitor for decomposition. 3. Consider converting the alkyl chloride to a more reactive alkyl iodide in situ by adding a catalytic amount of NaI or KI.
Inseparable Mixture of N1/N2 Isomers The isomers have very similar polarity, making separation by standard column chromatography difficult.1. Optimize Chromatography: Use a longer column, a shallower solvent gradient, or switch to a different stationary phase (e.g., alumina). 2. Preparative HPLC: Reverse-phase preparative HPLC is often highly effective for separating closely related isomers. 3. Recrystallization: Attempt recrystallization from various solvents. This can sometimes selectively crystallize one isomer.[7]
Product Degradation during Workup The compound may be sensitive to acidic or basic conditions during extraction.1. Use a mild workup procedure. Wash with a saturated solution of sodium bicarbonate (mild base) or ammonium chloride (mild acid) instead of strong acids/bases. 2. Ensure all solvents are removed under reduced pressure at moderate temperatures to prevent thermal decomposition.

Section 3: Application in Biological Assays

Using the compound effectively requires vigilance regarding its behavior in aqueous biological systems.

Workflow: Troubleshooting Inconsistent Bioassay Results

This logical diagram provides a systematic approach to diagnosing issues with biological data.

G Start Inconsistent or Irreproducible Results CheckPurity Step 1: Verify Purity (NMR, LC-MS) Start->CheckPurity CheckSolubility Step 2: Assess Solubility in Assay Buffer CheckPurity->CheckSolubility Purity OK Impure Problem: Impurities or Isomeric Mixture CheckPurity->Impure Purity Issue CheckStability Step 3: Confirm Stability (Incubate & Re-analyze) CheckSolubility->CheckStability Soluble Precipitate Problem: Compound Precipitation CheckSolubility->Precipitate Solubility Issue CheckControls Step 4: Review Experimental Controls CheckStability->CheckControls Stable Degraded Problem: Compound Degradation CheckStability->Degraded Stability Issue ControlsFail Problem: Assay System Failure CheckControls->ControlsFail Controls Invalid Repurify Solution: Re-purify or Synthesize New Batch Impure->Repurify Reformulate Solution: Adjust Solvent, Lower Concentration Precipitate->Reformulate FreshPrep Solution: Use Freshly Prepared Solutions Degraded->FreshPrep ValidateAssay Solution: Validate Assay with Known Standards ControlsFail->ValidateAssay

Caption: A logical workflow for troubleshooting bioassay issues.

Frequently Asked Questions & Troubleshooting in Assays
Question / ProblemProbable Cause(s)Recommended Solution(s)
Q: My compound precipitates when diluted into aqueous buffer. What should I do? The compound's solubility limit in the aqueous buffer has been exceeded. Even with the morpholine group, solubility in high-salt buffers can be limited.1. Lower Final Concentration: Test a lower concentration range. 2. Use a Co-solvent: If permissible in your assay, maintain a small percentage of a solubilizing agent like DMSO or ethanol. 3. Pre-dilution: Perform serial dilutions in a buffer containing a small amount of non-ionic detergent (e.g., Tween-20) or BSA to aid solubility. 4. Sonication: Briefly sonicate the final dilution to help dissolve any microscopic precipitates.
Q: I'm not observing any biological activity, even at high concentrations. 1. The compound is genuinely inactive in your specific assay. 2. You may have the inactive N2 isomer instead of the active N1 isomer (or vice-versa). 3. The compound has degraded in the stock solution or assay plate.1. Confirm Identity: Re-run analytical checks (NMR, MS) on the sample being used. 2. Positive Controls: Ensure your assay is working by running a known active compound (positive control). 3. Test a Fresh Sample: Prepare a fresh dilution from the solid stock. If possible, test a newly synthesized and purified batch.
Q: What are the likely mechanisms of action for a compound like this? Benzotriazole derivatives are known to act through various mechanisms.[1][2] They can function as bioisosteric replacements for other rings like indazoles or purines, potentially inhibiting kinases or other ATP-binding proteins.[1] The specific mechanism would need to be determined experimentally.1. Target-Based Screening: Test the compound against a panel of relevant enzymes or receptors (e.g., kinases, proteases). 2. Phenotypic Screening: Use cell-based assays to observe effects on pathways like apoptosis, cell cycle, or inflammation. 3. SAR Studies: Synthesize and test analogs to understand which parts of the molecule are critical for activity.

References

  • LookChem. (n.d.). 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole. Retrieved from [Link]

  • Avhad, D., Asnani, A., Mohurle, S., Kumar, P., Bais, A., & Tale, R. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. Retrieved from [Link]

  • Chiacchio, M. A., Iannazzo, D., & Procopio, A. (2018). Benzotriazole: An overview on its versatile biological behavior. PMC. Retrieved from [Link]

  • Li, X., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. PubMed. Retrieved from [Link]

  • Malvade, P. V., et al. (2025). Benzotriazole: A Bicyclic Heterocyclic Scaffold with Diverse Pharmacological Activities. World Journal of Pharmaceutical Research, 14(11), 289-314. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-morpholinomethyl)-1H-benzotriazole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole and Its Analogs in Drug Discovery

In the landscape of medicinal chemistry, the benzotriazole scaffold stands as a privileged structure, its derivatives demonstrating a remarkable breadth of pharmacological activities. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzotriazole scaffold stands as a privileged structure, its derivatives demonstrating a remarkable breadth of pharmacological activities. This guide provides a comprehensive comparative study of 1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole, a compound of significant interest, and its structurally similar analogs. By examining the nuances of their synthesis, physicochemical properties, and biological performance, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of benzotriazole derivatives and inform the design of future therapeutic agents.

Introduction: The Versatility of the Benzotriazole Core

Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The fused benzene and triazole rings provide a unique electronic and structural framework that can be readily functionalized at the N-1 or N-2 positions of the triazole ring, allowing for the systematic modulation of their physicochemical and pharmacological profiles. The incorporation of various substituents allows for the fine-tuning of properties such as solubility, lipophilicity, and target-binding affinity, making the benzotriazole scaffold a versatile platform for drug discovery.[3]

This guide focuses on 1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole and explores how structural modifications—specifically alterations to the morpholine ring, the ethyl linker, and the benzotriazole core—impact its biological activity. Through a synthesis of published experimental data, we will construct a comparative framework to elucidate key structure-activity relationships (SAR).

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of a compound are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and efficacy. For 1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole, key physicochemical parameters have been reported and are summarized in the table below. These properties serve as a baseline for comparison with its analogs.

PropertyValueSource
Molecular Weight232.28 g/mol [4]
Exact Mass232.13241115[5]
PSA (Polar Surface Area)43.18 Ų[5]
LogP0.70140[5]
XLogP30.8[5]
Hydrogen Bond Donor Count0[5]
Hydrogen Bond Acceptor Count4[5]
Rotatable Bond Count3[5]

These values suggest that 1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole possesses drug-like properties, with a relatively low molecular weight, moderate polarity, and a limited number of rotatable bonds, which is often associated with favorable pharmacokinetics.

Synthesis of 1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole and Analogs

The synthesis of N-substituted benzotriazole derivatives is typically achieved through well-established synthetic routes. A common and effective method involves the N-alkylation of benzotriazole with a suitable alkyl halide in the presence of a base.

General Synthesis Workflow

The synthesis of 1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole and its analogs generally follows the workflow depicted below. The choice of solvent and base can influence the reaction yield and the ratio of N-1 to N-2 isomers. For instance, using dimethylformamide (DMF) with potassium hydroxide (KOH) has been shown to produce higher yields compared to reactions in acetonitrile.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Benzotriazole Benzotriazole Reaction N-Alkylation Benzotriazole->Reaction Alkyl_Halide Substituted Alkyl Halide (e.g., 2-morpholinoethyl chloride) Alkyl_Halide->Reaction Base Base (e.g., K2CO3, KOH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (e.g., NMR, Mass Spec) Purification->Characterization Product N-Substituted Benzotriazole Derivative Characterization->Product

Caption: General workflow for the synthesis of N-substituted benzotriazole derivatives.

Comparative Biological Evaluation

Antimicrobial Activity

Benzotriazole derivatives have been extensively investigated for their antimicrobial properties.[3] The introduction of different substituents on the benzotriazole core can significantly modulate their activity against various bacterial and fungal strains.

Table 1: Comparative Antimicrobial Activity of Benzotriazole Derivatives

CompoundStructureTarget Organism(s)Activity (MIC/EC50)Reference
1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole 1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazoleData not available in searched literatureN/A
1-Butyl-1H-benzotriazole Benzotriazole with N1-butyl substituentGram-positive & Gram-negative bacteriaMIC: 25-50 μg/mL[6]
Compound 19 (a 1,2,4-triazolyl-propan-1-one derivative) 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][5][6]triazol-1-yl-propan-1-oneB. subtilis, S. aureus, S. faecalis, P. aeruginosa, E. coli, E. cloacaeMIC: 1.56-6.25 μg/mL[7]
Compound 4e (a β-amino alcohol derivative) A benzotriazole-based β-amino alcoholS. aureus, B. subtilisMIC: 8-16 μM[8]

Analysis of Structure-Activity Relationships (SAR):

  • N-1 Substitution: The nature of the substituent at the N-1 position of the benzotriazole ring is a critical determinant of antimicrobial activity. The presence of bulky and hydrophobic groups can enhance activity.[1]

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as 1,2,4-triazole, can lead to potent antimicrobial agents.[7]

  • Functional Groups: The presence of specific functional groups, like bromo-phenyl moieties, has been associated with enhanced antibacterial efficacy.[7] The introduction of β-amino alcohol functionalities also yields compounds with significant activity against Gram-positive bacteria.[8]

While specific data for the title compound is lacking, the morpholinoethyl substituent provides a combination of a flexible linker and a basic amine, which could potentially interact with bacterial cell membranes or intracellular targets. Further experimental evaluation is warranted.

Antiviral Activity

Recent studies have highlighted the potential of benzotriazole derivatives as antiviral agents, particularly against RNA viruses.[9][10]

Table 2: Comparative Antiviral Activity of Benzotriazole Derivatives

CompoundStructureTarget VirusActivity (EC50)Reference
1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole 1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazoleData not available in searched literatureN/A
Compound 18e A benzotriazole derivativeCoxsackievirus B5 (CVB5)12.4 μM[10]
Compound 43a A benzotriazole derivative with a p-chlorobenzoyl groupCoxsackievirus B5 (CVB5)9 μM[10]
Compound 11b A benzotriazole derivativeCoxsackievirus B5 (CVB5)6 μM[9]

Analysis of Structure-Activity Relationships (SAR):

  • Substituents on the Benzotriazole Core: The presence of electron-withdrawing groups, such as chlorine atoms, on the benzotriazole scaffold appears to be favorable for antiviral activity.[10]

  • Side Chain Modifications: The nature of the side chain at the N-1 position plays a crucial role. For instance, the substitution of an amine group with a p-chlorobenzoyl group has been shown to increase antiviral activity against CVB5.[10]

The morpholinoethyl side chain of the title compound presents an interesting motif for antiviral drug design. The morpholine ring can influence solubility and interactions with biological targets, while the ethyl linker provides conformational flexibility.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents.[11][12][13]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)[12]

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds and the positive control antibiotic in MHB directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.[12]

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

MIC_Assay_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate wells with bacteria Prep_Inoculum->Inoculate Prep_Dilutions Prepare Compound Dilutions in 96-well plate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Determine MIC (visual or OD reading) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]

Objective: To determine the cytotoxic effect of a compound on a cell line.

Materials:

  • 96-well flat-bottom microplates

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[16]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compounds Treat cells with compounds Incubate_24h->Treat_Compounds Incubate_Exposure Incubate for desired exposure time Treat_Compounds->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate % viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative guide has synthesized existing data to provide a foundational understanding of 1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole and its structurally related analogs. While the benzotriazole scaffold is a proven pharmacophore with diverse biological activities, a systematic evaluation of the title compound and its immediate chemical neighborhood is necessary to fully elucidate its therapeutic potential.

Future research should focus on the following:

  • Systematic SAR Studies: A focused synthesis and biological evaluation of a library of analogs of 1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole, with systematic variations of the morpholine ring, the ethyl linker (e.g., varying length and rigidity), and substituents on the benzotriazole core, would provide invaluable data for establishing clear structure-activity relationships.

  • Mechanism of Action Studies: For active compounds, elucidating the specific molecular targets and mechanisms of action is crucial for rational drug design and optimization.

  • In Vivo Evaluation: Promising candidates identified from in vitro screens should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights presented in this guide and pursuing these future directions, the scientific community can continue to unlock the full therapeutic potential of the versatile benzotriazole scaffold.

References

  • Biological Evaluation and Docking Study of Synthesized Derivatives of Benzotriazole and Benzimidazole as Antibacterial Agents. (2022-05-17). ResearchGate. [Link]

  • Benzotriazole: An overview on its versatile biological behavior. PMC. [Link]

  • Review Of Benzotriazole. IJCRT.org. [Link]

  • 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole. LookChem. [Link]

  • Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. JOCPR. [Link]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2023-04-21). Diva-Portal.org. [Link]

  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. NIH. [Link]

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. MDPI. [Link]

  • 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement. (2024-10-01). Australian Government Department of Health and Aged Care. [Link]

  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024-12-01). Journal for Research in Applied Sciences and Biotechnology. [Link]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. NIH. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Antiproliferative activity of benzotriazole analogues on selected cell lines (IC 50 [µM]).. ResearchGate. [Link]

  • (PDF) Synthesis and antibacterial of some new 1, 2, 3 benzotriazoles derivatives containing pyrazolidinedione moieties. (2019-07-19). ResearchGate. [Link]

  • Cell Viability Assays. (2013-05-01). NCBI Bookshelf. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021-02-04). PMC. [Link]

  • Discovery and preliminary structure-activity relationship studies of novel benzotriazine based compounds as Src inhibitors. PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • 4.2. Minimum Inhibitory Concentration (MIC) Determination. Bio-protocol. [Link]

  • Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. (2025-01-10). Journal of the Chilean Chemical Society. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

Sources

Comparative

A Head-to-Head Comparison of Synthesis Methods for 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole

Introduction 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a benzotriazole core linked to a mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a benzotriazole core linked to a morpholine moiety, is found in a variety of biologically active molecules. The efficient and selective synthesis of this compound is therefore a critical aspect of research and development in this field. This guide provides a detailed head-to-head comparison of two prominent methods for the synthesis of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole: conventional thermal synthesis and microwave-assisted synthesis. We will delve into the underlying principles, experimental protocols, and performance metrics of each approach to provide researchers with the insights needed to make informed decisions for their synthetic strategies.

A key challenge in the N-alkylation of benzotriazole is the potential for the formation of two regioisomers: the N1 and N2 substituted products.[1] The distribution of these isomers can be influenced by factors such as the solvent, base, and reaction temperature. While this guide focuses on the overall efficiency of the synthesis, it is crucial for researchers to be aware of this potential for isomerism and to employ appropriate analytical techniques to characterize the final product.

Methodology Comparison: Conventional Thermal vs. Microwave-Assisted Synthesis

The synthesis of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is typically achieved through the N-alkylation of benzotriazole with 4-(2-chloroethyl)morpholine. This reaction is facilitated by a base, commonly potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Conventional Thermal Synthesis

This traditional approach involves heating the reaction mixture to reflux using a conventional heat source, such as a heating mantle or an oil bath, for an extended period. The principle is to provide sufficient thermal energy to overcome the activation energy of the reaction. While reliable and widely used, this method can be time-consuming and energy-intensive.

Microwave-Assisted Synthesis

A more contemporary approach utilizes microwave irradiation to rapidly heat the reaction mixture.[2][3] Unlike conventional heating, which transfers heat through convection, microwaves directly excite the molecules in the reaction mixture, leading to a rapid and uniform increase in temperature. This can significantly accelerate reaction rates, often reducing reaction times from hours to minutes.[2][3]

Quantitative Data Comparison

ParameterConventional Thermal SynthesisMicrowave-Assisted Synthesis
Reaction Time 6 hours4 minutes 20 seconds
Yield 68%75%
Heating Method Reflux with Heating MantleMicrowave Irradiation (180 W)
Solvent DMFDMF
Base Potassium CarbonatePotassium Carbonate

Data adapted from the synthesis of 1-chloromethylbenzotriazole, a representative N-alkylation of benzotriazole.[2]

The data clearly demonstrates the significant advantages of microwave-assisted synthesis in terms of both reaction time and yield.[2][3] The reaction that takes 6 hours to complete using conventional heating is finished in under 5 minutes with microwave irradiation, accompanied by a notable increase in product yield.[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole using both conventional and microwave-assisted methods. These protocols are based on established procedures for the N-alkylation of benzotriazole.[2][4]

Method 1: Conventional Thermal Synthesis

Materials:

  • 1H-Benzotriazole

  • 4-(2-chloroethyl)morpholine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Ice bath

  • Distilled water

Procedure:

  • To a 50 mL round-bottom flask, add 1H-benzotriazole (e.g., 2.0 g, 16.8 mmol), 4-(2-chloroethyl)morpholine hydrochloride (e.g., 3.4 g, 18.5 mmol), and potassium carbonate (e.g., 4.6 g, 33.6 mmol).

  • Add 20 mL of DMF to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux using a heating mantle and stir for approximately 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole.

Method 2: Microwave-Assisted Synthesis

Materials:

  • 1H-Benzotriazole

  • 4-(2-chloroethyl)morpholine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesis vial

  • Microwave synthesizer

  • Magnetic stirrer

  • Ice bath

  • Distilled water

Procedure:

  • In a 10 mL microwave synthesis vial, combine 1H-benzotriazole (e.g., 0.5 g, 4.2 mmol), 4-(2-chloroethyl)morpholine hydrochloride (e.g., 0.85 g, 4.6 mmol), and potassium carbonate (e.g., 1.16 g, 8.4 mmol).

  • Add 5 mL of DMF to the vial.

  • Place a magnetic stir bar in the vial and cap it securely.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a suitable power (e.g., 180 W) and temperature (e.g., 100-120 °C) for approximately 5-10 minutes. The reaction time may need to be optimized.

  • After irradiation, cool the vial to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent to obtain the pure product.

Workflow Diagrams

Conventional_Synthesis reagents Benzotriazole, 4-(2-chloroethyl)morpholine, K₂CO₃, DMF reaction Reflux at elevated temperature (approx. 6 hours) reagents->reaction Heating workup Precipitation in ice water, Filtration reaction->workup Cooling purification Recrystallization workup->purification product 1-(2-Morpholin-4-YL-ethyl) -1H-benzotriazole purification->product

Caption: Workflow for Conventional Thermal Synthesis.

Microwave_Synthesis reagents Benzotriazole, 4-(2-chloroethyl)morpholine, K₂CO₃, DMF reaction Microwave Irradiation (approx. 5-10 minutes) reagents->reaction Irradiation workup Precipitation in ice water, Filtration reaction->workup Cooling purification Recrystallization workup->purification product 1-(2-Morpholin-4-YL-ethyl) -1H-benzotriazole purification->product

Caption: Workflow for Microwave-Assisted Synthesis.

Conclusion

The synthesis of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole can be successfully achieved by both conventional thermal and microwave-assisted methods. However, the comparative data for analogous N-alkylation reactions of benzotriazole strongly indicates that microwave-assisted synthesis offers significant advantages in terms of dramatically reduced reaction times and improved yields.[2][3] For researchers in drug discovery and development, where rapid synthesis of compound libraries is often crucial, the microwave-assisted approach presents a more efficient and environmentally friendly option. While the initial investment in microwave synthesis equipment may be a consideration, the long-term benefits of increased productivity and reduced energy consumption make it a compelling choice for modern synthetic chemistry laboratories.

References

  • Shah, J. J., & Mohanraj, K. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 76(1), 46–53. [Link]

  • Shah, J. J., & Mohanraj, K. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. PubMed, 24799738. [Link]

  • Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Archives of Applied Science Research, 2(1), 80-85. [Link]

  • Zhao, Y., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(63), 7791-7794. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Corrosion Inhibitor Performance: The Case of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Challenge of Metallic Corrosion and the Role of Benzotriazole-Based Inhibitors In the realm of materials science...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Metallic Corrosion and the Role of Benzotriazole-Based Inhibitors

In the realm of materials science and drug development, the prevention of metallic corrosion is a critical consideration. The insidious nature of corrosion not only compromises the structural integrity of equipment but can also lead to contamination and the failure of sensitive instrumentation. For decades, heterocyclic organic compounds have been at the forefront of corrosion inhibition research, with benzotriazole (BTA) and its derivatives being particularly effective for copper and its alloys.[1][2] These compounds function by adsorbing onto the metal surface, forming a protective film that impedes the electrochemical processes of corrosion.[3][4]

This guide introduces a promising, yet lesser-studied derivative, 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole . While direct, comprehensive performance benchmarks for this specific molecule are not widely published, its structural features—a benzotriazole core functionalized with an electron-donating morpholino-ethyl group—suggest a potentially enhanced corrosion inhibition capability compared to the parent BTA. The morpholine moiety, with its nitrogen and oxygen heteroatoms, can increase the electron density of the benzotriazole ring system, thereby strengthening its coordination with the metal surface and enhancing the stability of the protective film.

This document provides a framework for objectively benchmarking the performance of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole against established corrosion inhibitors, namely Benzotriazole (BTA) and Tolyltriazole (TTA). We will delve into the theoretical underpinnings of its anticipated performance, present a comparative analysis based on existing data for analogous structures, and provide detailed, field-proven experimental protocols for its rigorous evaluation.

Comparative Performance Analysis: An Inferential Approach

In the absence of direct comparative studies, we can infer the potential performance of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole based on the well-documented structure-activity relationships of benzotriazole derivatives. The consensus in the literature is that the introduction of electron-donating groups to the benzotriazole structure generally enhances its corrosion inhibition efficiency. This is attributed to an increased electron density on the triazole nitrogen atoms, facilitating a stronger dative bond with the vacant d-orbitals of copper atoms.

The morpholino-ethyl substituent in our target molecule is a classic example of an electron-donating group. Therefore, it is hypothesized that 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole will exhibit superior or at least comparable corrosion inhibition performance to BTA and TTA.

Quantitative Performance of Benchmark Inhibitors

To establish a baseline for comparison, the following table summarizes the reported inhibition efficiencies of BTA and TTA under various conditions. This data, gleaned from multiple studies, will serve as the benchmark against which 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole can be evaluated.

InhibitorConcentrationCorrosive MediumInhibition Efficiency (%)Reference
Benzotriazole (BTA)0.001%Aqueous solution~100% (for copper)[5]
Benzotriazole (BTA)3 g/LAqueous solution98.04%[6]
Tolyltriazole (TTA)20 ppm0.1 M HCl96.1%[7]
Tolyltriazole (TTA)0.07 M0.5 M HCl91% (for mild steel)[8]

Mechanism of Action: The Protective Barrier

The primary mechanism by which benzotriazole and its derivatives inhibit copper corrosion is through the formation of a stable, polymeric complex on the metal surface. This protective layer acts as a physical barrier, isolating the copper from the corrosive environment. The triazole ring, with its three nitrogen atoms, plays a crucial role in this process by coordinating with copper ions.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., NaCl) cluster_surface Copper Surface cluster_inhibitor Inhibitor Molecule H2O H₂O O2 O₂ OH- OH- O2->OH- Cathodic Reduction Cl- Cl⁻ Cu Copper (Cu) Cu2+ Cu2+ Cu->Cu2+ Anodic Dissolution BTA_derivative 1-(2-Morpholin-4-YL-ethyl)- 1H-benzotriazole Protective_Film Protective Cu(I)-Inhibitor Film BTA_derivative->Protective_Film Adsorption & Polymerization Corrosion Corrosion Cu2+->Corrosion OH-->Corrosion Protective_Film->Cu Blocks Active Sites Protective_Film->Corrosion Inhibits

Figure 1: Generalized mechanism of corrosion inhibition by benzotriazole derivatives on a copper surface.

Experimental Protocols for Performance Benchmarking

To ensure a rigorous and objective comparison, a multi-faceted approach employing standardized methodologies is essential. The following protocols are designed to provide a comprehensive evaluation of the corrosion inhibition performance of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole.

Experimental Workflow Overview

The evaluation process will follow a logical progression from initial qualitative assessments to in-depth quantitative electrochemical analyses.

Experimental_Workflow Start Start: Prepare Test Coupons and Solutions Weight_Loss Weight Loss Measurement (ASTM G31) Start->Weight_Loss Electrochemical_Setup Prepare Electrochemical Cell Start->Electrochemical_Setup Data_Analysis Data Analysis and Inhibition Efficiency Calculation Weight_Loss->Data_Analysis OCP Open Circuit Potential (OCP) Measurement Electrochemical_Setup->OCP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP Potentiodynamic Polarization (PDP) EIS->PDP PDP->Data_Analysis Surface_Analysis Surface Characterization (SEM/EDX) Data_Analysis->Surface_Analysis Conclusion Conclude on Inhibitor Performance Surface_Analysis->Conclusion

Sources

Comparative

A Researcher's Guide to the Independent Verification of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole Activity

This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole. As a member of the benzotriazole family—a scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole. As a member of the benzotriazole family—a scaffold known for a wide array of pharmacological activities—this compound presents an intriguing subject for investigation.[1][2] This document is structured to guide researchers through a logical, multi-phase experimental workflow, from initial hypothesis generation to specific target validation and mechanistic studies. Our approach emphasizes scientific integrity, providing the rationale behind experimental choices and furnishing detailed, self-validating protocols.

Introduction: The Enigmatic Potential of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole

The compound 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is a synthetic molecule characterized by a central benzotriazole ring, an N-alkylation with a morpholinoethyl group. While the specific biological activity of this compound is not yet documented in peer-reviewed literature, the benzotriazole core is a well-established pharmacophore. Derivatives of benzotriazole have demonstrated a remarkable diversity of biological effects, including anticancer, antimicrobial, antiviral, analgesic, and anti-inflammatory properties.[1][3] This known versatility provides a strong impetus for a thorough investigation into the unique potential of this particular derivative.

This guide will navigate the complexities of characterizing a novel compound, offering a systematic approach to unlock its therapeutic promise and establish a robust, verifiable activity profile.

Phase 1: Foundational Analysis and Hypothesis Generation

The initial phase is designed to be broad, casting a wide net to gather preliminary data that will inform a more focused investigational strategy.

In Silico Target Prediction: A Computational First Look

Before embarking on wet-lab experiments, computational methods can provide valuable, hypothesis-generating insights into potential biological targets.[4][5] These in silico approaches leverage vast databases of known drug-target interactions and compound structures to predict the likely protein partners of a novel molecule.

Several platforms, some of which are publicly accessible, can be utilized for this purpose:

  • SwissTargetPrediction: Predicts the most probable protein targets based on 2D and 3D chemical similarity to known bioactive compounds.

  • SuperPred: A web server that predicts the therapeutic class and protein targets of a compound.

  • PharmMapper: Identifies potential targets by mapping the compound's pharmacophore features against a database of known pharmacophore models.

Rationale: This initial computational screen is a cost-effective and rapid method to generate a preliminary list of putative targets.[6] The predictions can help in selecting relevant cell lines and assays for the subsequent phenotypic screening, providing a rational basis for the experimental design. For instance, if multiple predictions point towards a specific kinase family, this would suggest prioritizing cancer cell lines known to be dependent on those kinases.

Phenotypic Screening: Unveiling Biological Effects

Phenotypic screening is a powerful, unbiased approach to identify the biological effects of a compound in a cellular or organismal context without a priori knowledge of its specific target.[7][8][9] This strategy focuses on observing a desired change in phenotype, such as cell death, inhibition of microbial growth, or reduction in viral replication.

Recommended Initial Screens:

  • Antiproliferative Activity: Screen the compound against a panel of diverse human cancer cell lines (e.g., NCI-60 panel) to identify any cytotoxic or cytostatic effects.

  • Antimicrobial Activity: Test the compound against a representative panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1]

  • Antiviral Activity: If resources permit, screen against a selection of common viruses.[10]

Experimental Workflow for a Basic Antiproliferative Screen:

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis prep_compound Prepare stock solution of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole in DMSO treat_cells Treat cells with a serial dilution of the compound (e.g., 0.1 to 100 µM) prep_compound->treat_cells prep_cells Culture and seed selected cancer cell lines in 96-well plates prep_cells->treat_cells controls Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) incubate Incubate plates for 48-72 hours under standard cell culture conditions treat_cells->incubate add_reagent Add a cell viability reagent (e.g., resazurin, CellTiter-Glo®) incubate->add_reagent measure Measure fluorescence or luminescence using a plate reader add_reagent->measure plot_data Plot dose-response curves measure->plot_data calculate_ic50 Calculate IC50 values for each cell line plot_data->calculate_ic50

Caption: Workflow for a cell-based antiproliferative assay.

Comparative Analysis with Known Benzotriazoles

To provide context to the screening results, it is crucial to benchmark the activity of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole against established benzotriazole derivatives.

Compound Known Primary Target/Activity Rationale for Comparison
Vorozole Aromatase (CYP19A1) inhibitorA clinically relevant benzotriazole derivative with a well-defined target.[2]
4,5,6,7-Tetrabromobenzotriazole (TBBt) Potent and selective inhibitor of protein kinase CK2Represents a benzotriazole with a different, well-characterized mechanism of action.[2]
Unsubstituted 1H-Benzotriazole General antimicrobial and anticorrosive agentServes as a baseline to determine the contribution of the morpholinoethyl side chain to any observed activity.

Phase 2: Target Deconvolution and Validation

Should the phenotypic screens yield a consistent and potent biological effect, the next critical step is to identify the specific molecular target(s) responsible for this activity.[11][12]

Affinity-Based Target Identification

Affinity purification coupled with mass spectrometry (AP-MS) is a classic and powerful method for identifying proteins that physically interact with a small molecule.[13]

General Protocol Outline:

  • Immobilization: The compound of interest, 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole, is chemically synthesized with a linker and attached to a solid support, such as agarose beads.

  • Incubation: The immobilized compound is incubated with cell lysate, allowing its protein targets to bind.

  • Washing: Non-specifically bound proteins are washed away.

  • Elution: Specifically bound proteins are eluted from the beads.

  • Identification: The eluted proteins are identified using mass spectrometry.[11][13]

Causality and Trustworthiness: A crucial control for this experiment is to perform a parallel pulldown with beads that have been treated with a "mock" immobilization reaction (without the compound) or with an immobilized, structurally similar but biologically inactive analogue. Proteins that are identified in the active compound pulldown but are absent in the control are considered high-confidence candidates.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

CETSA is a biophysical assay that confirms direct binding of a compound to its target in intact cells or cell lysates.[2] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[2][14]

Detailed Experimental Protocol for CETSA:

  • Cell Treatment: Culture the relevant cells (identified from phenotypic screening) and treat them with either the vehicle (DMSO) or a saturating concentration of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole for a defined period (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis treat_vehicle Treat cells with Vehicle (DMSO) heat_vehicle Heat aliquots to a range of temperatures treat_vehicle->heat_vehicle treat_compound Treat cells with Compound heat_compound Heat aliquots to a range of temperatures treat_compound->heat_compound lyse_vehicle Lyse cells and centrifuge to separate soluble fraction heat_vehicle->lyse_vehicle lyse_compound Lyse cells and centrifuge to separate soluble fraction heat_compound->lyse_compound detect_vehicle Analyze soluble protein (e.g., Western Blot) lyse_vehicle->detect_vehicle detect_compound Analyze soluble protein (e.g., Western Blot) lyse_compound->detect_compound plot_curves Plot melting curves and compare thermal shifts detect_vehicle->plot_curves detect_compound->plot_curves

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Quantitative Validation and Selectivity Profiling

Once a high-confidence target has been identified and engagement confirmed, the next phase involves quantitative validation and an assessment of the compound's selectivity.

In Vitro Target Activity Assays

Directly measuring the effect of the compound on the purified target protein is the gold standard for validation. The specific assay will depend on the nature of the target:

  • For Enzymes (e.g., Kinases, Proteases): An enzymatic activity assay should be performed to determine if the compound inhibits or activates the enzyme. This will yield a quantitative measure of potency, such as an IC50 or EC50 value.

  • For Receptors: A radioligand binding assay or a functional assay measuring downstream signaling events (e.g., cAMP accumulation) can be used to determine the compound's affinity and functional effect (agonist, antagonist).

  • For Non-enzymatic Proteins: Biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (KD).[15]

Kinome Profiling (If the Target is a Kinase)

If the identified target is a protein kinase, it is essential to assess the compound's selectivity, as off-target kinase inhibition is a common source of toxicity. Several commercial services offer kinome profiling, where the compound is screened against a large panel of kinases (often >300) at a fixed concentration (e.g., 1 µM).

Data Presentation: The results are typically presented as a percentage of inhibition for each kinase, which can be visualized in a "kinetree" diagram to highlight the selectivity profile.

Example Data Table for Kinome Profiling:

Kinase % Inhibition at 1 µM
Target Kinase X 95%
Off-Target Kinase A 75%
Off-Target Kinase B 15%
... (and so on for the entire panel) ...

Rationale: A highly selective compound is generally preferred as it is less likely to have off-target effects. However, in some cases, polypharmacology (acting on multiple targets) can be beneficial.[8] This data is critical for interpreting the compound's overall cellular effects and for guiding future medicinal chemistry efforts to improve selectivity if needed.

Conclusion: Synthesizing the Evidence for a Comprehensive Profile

The independent verification of a novel compound's activity is a meticulous process that requires a multi-faceted and logical experimental approach. By progressing from broad, unbiased phenotypic screens to specific, quantitative target validation assays, researchers can build a robust and defensible profile of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole's biological function. The comparison with established benzotriazole derivatives provides crucial context, while rigorous experimental design with appropriate controls ensures the trustworthiness of the findings. This guide offers a roadmap for such an investigation, empowering researchers to systematically unravel the potential of this and other novel chemical entities.

References

  • PubChem. 1-(4-morpholinomethyl)-1H-benzotriazole. Available at: [Link].

  • Benzotriazole: An overview on its versatile biological behavior. PMC. Available at: [Link].

  • Target deconvolution techniques in modern phenotypic profiling. PMC. Available at: [Link].

  • In Silico Target Prediction for Small Molecules. PubMed. Available at: [Link].

  • Making the most of your bioassay control wells. Quantics Biostatistics. Available at: [Link].

  • Target Identification & Phenotypic Screening. Cambridge Healthtech Institute. Available at: [Link].

  • Experimental validation of in silico target predictions on synergistic protein targets. RSC Publishing. Available at: [Link].

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available at: [Link].

  • Rethinking Molecular Similarity: Comparing Compounds on the Basis of Biological Activity. ACS Publications. Available at: [Link].

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link].

  • Journal of Chemical and Pharmaceutical Research, 2023, 15(2):01-12. JOCPR. Available at: [Link].

  • Rethinking Molecular Similarity: Comparing Compounds on the Basis of Biological Activity. ResearchGate. Available at: [Link].

  • Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. Available at: [Link].

  • Small Molecule Hit Identification and Validation. Broad Institute. Available at: [Link].

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link].

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. Available at: [Link].

  • Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. Available at: [Link].

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link].

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. Available at: [Link].

  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. Available at: [Link].

  • Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. Royal Society of Chemistry. Available at: [Link].

  • Characteristics to consider when selecting a positive control material for an in vitro assay. PubMed. Available at: [Link].

  • Predicting compound activity from phenotypic profiles and chemical structures. PMC. Available at: [Link].

  • (E)-N-(4-{[1-(Prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)morpholin-4-amine. Acta Crystallographica Section E. Available at: [Link].

  • Drug Discovery Innovation: Target Deconvolution and Tractability Assessment. YouTube. Available at: [Link].

  • Analysis of small-molecule interactions using Biacore S51 technology. ResearchGate. Available at: [Link].

  • In Silico Target Prediction. Creative Biolabs. Available at: [Link].

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link].

  • Experimental validation of in silico target predictions on synergistic protein targets. PMC. Available at: [Link].

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link].

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available at: [Link].

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Available at: [Link].

  • What are Positive and Negative Controls? Science Ready. Available at: [Link].

  • The Role of Phenotypic Screening in Drug Discovery. Technology Networks. Available at: [Link].

  • Benchmarking compound activity prediction for real-world drug discovery applications. ResearchGate. Available at: [Link].

  • Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. PubMed. Available at: [Link].

  • Combining experimental strategies for successful target deconvolution. ResearchGate. Available at: [Link].

  • Untargeted Metabolomics Reveals Raw Material Geographic Origin as a Key Factor Shaping the Quality of Ginger-Derived Exosome-like Nanovesicles. MDPI. Available at: [Link].

  • 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole. LookChem. Available at: [Link].

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI. Available at: [Link].

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. ACS Publications. Available at: [Link].

  • Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion in Green and Sustainable Chemistry. Available at: [Link].

  • Essentials in Bioassay Development. BioPharm International. Available at: [Link].

  • In Silico Target Prediction for Small Molecules. OUCI. Available at: [Link].

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PMC. Available at: [Link].

  • Understanding Negative and Positive Controls in Scientific Experiments. Oreate AI Blog. Available at: [Link].

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole

Essential Safety and Handling Guide for 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole. The following gu...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole. The following guidance is based on the toxicological data of the parent compound, benzotriazole, and its structurally related derivatives. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole. The protocols outlined below are designed to ensure laboratory safety and proper chemical management.

Hazard Profile and Toxicological Insights

While specific data for 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole is limited, the benzotriazole core and its derivatives are known to present several health hazards. Based on available information for analogous compounds, this chemical should be handled as a substance with the following potential hazards:

  • Acute Oral Toxicity: Benzotriazole and its derivatives are generally considered to be harmful if swallowed, with moderate acute oral toxicity.[1][2][3][4]

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[3][4][5][6]

  • Skin Irritation: May cause skin irritation upon contact.[6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[6] Some benzotriazole derivatives have shown moderate acute inhalation toxicity.[1]

  • Aquatic Toxicity: Benzotriazole and its derivatives are often toxic to aquatic life with long-lasting effects.[2][3][4]

The addition of the morpholinoethyl group may influence the toxicological properties, and therefore, it is crucial to handle this compound with a high degree of caution.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole:

Operation Required Personal Protective Equipment
Weighing and preparing solutions Chemical safety goggles with side shields, nitrile gloves, lab coat, and a properly fitted N95 or higher-rated respirator if handling the powder outside of a certified chemical fume hood.
Conducting reactions and transfers Chemical safety goggles with side shields, nitrile gloves, and a lab coat. All operations should be performed within a chemical fume hood.
Sample analysis Chemical safety goggles, nitrile gloves, and a lab coat.
Spill cleanup Chemical safety goggles, nitrile gloves (consider double gloving), lab coat or chemical-resistant apron, and a respirator with appropriate cartridges.

Rationale for PPE Selection:

  • Eye Protection: Chemical safety goggles with side shields are essential to prevent contact with the eyes, which can cause serious irritation.[3][4][5][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are necessary to prevent skin contact and potential irritation.[6]

  • Body Protection: A lab coat protects against splashes and contamination of personal clothing.

  • Respiratory Protection: Due to the potential for respiratory irritation from dust or aerosols, a respirator is recommended, especially when handling the solid compound outside of a fume hood.[6]

Safe Handling Protocol: A Step-by-Step Approach

Adherence to a strict handling protocol is critical for minimizing exposure risk.

3.1. Preparation and Use:

  • Designated Work Area: All work with 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole should be conducted in a designated area within a certified chemical fume hood to ensure adequate ventilation.

  • Pre-use Inspection: Before starting any work, inspect all PPE for integrity. Ensure that the fume hood is functioning correctly.

  • Weighing: If handling the solid form, weigh the compound in the fume hood. If this is not feasible, use a balance with a draft shield and wear appropriate respiratory protection. Avoid raising dust.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to prevent splashing.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames. Be aware that thermal decomposition may release toxic gases.

  • Post-handling: After handling, wash your hands thoroughly with soap and water, even if gloves were worn.[2][3][5]

3.2. Spill Response:

  • Evacuate: In the event of a significant spill, evacuate the immediate area and alert your supervisor and institutional safety officer.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, contain the material using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Waste Disposal Plan

Proper disposal of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a dedicated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety department.

  • Disposal Route: Dispose of the hazardous waste through your institution's approved chemical waste disposal program. Do not dispose of this chemical down the drain or in regular trash.[2][5]

  • Empty Containers: "Empty" containers may still contain chemical residues and should be treated as hazardous waste.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_start Don PPE weigh Weigh in Fume Hood prep_start->weigh dissolve Prepare Solution weigh->dissolve reaction Conduct Reaction in Fume Hood dissolve->reaction analysis Sample Analysis reaction->analysis decontaminate Decontaminate Glassware analysis->decontaminate waste Dispose of Waste decontaminate->waste remove_ppe Doff PPE & Wash Hands waste->remove_ppe

Caption: Safe handling workflow for 1-(2-Morpholin-4-YL-ethyl)-1H-benzotriazole.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2024, December 16). 1H-Benzotriazole and its mono-substituted derivatives - Evaluation Statement. Retrieved from [Link]

  • Penta Chemicals. (2025, July 22). Safety Data Sheet - 1,2,3-Benzotriazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet - 1,2,3-Benzotriazole. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-morpholinomethyl)-1H-benzotriazole. Retrieved from [Link]

  • Hartwig, A., et al. (2020). Benzotriazole: Re-evaluation of the health hazards of a chemical compound in the work area. MAK-Collection for Occupational Health and Safety. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.